(R)-2-Ethynylazetidine Hydrochloride (CAS 2306254-11-3): A Technical Guide to Chiral Scaffolding and Click Chemistry
Executive Summary In contemporary medicinal chemistry, the pursuit of novel chemical space heavily relies on the strategic incorporation of strained, three-dimensional heterocycles. (R)-2-Ethynylazetidine hydrochloride (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the pursuit of novel chemical space heavily relies on the strategic incorporation of strained, three-dimensional heterocycles. (R)-2-Ethynylazetidine hydrochloride (CAS 2306254-11-3) has emerged as a highly versatile chiral building block[1]. By combining the conformational rigidity of a four-membered azetidine ring with the orthogonal reactivity of a terminal alkyne, this molecule serves as a critical scaffold for synthesizing complex pharmacophores, bioisosteres, and rigid linkers.
As a Senior Application Scientist, this guide is designed to provide drug development professionals with a deep mechanistic understanding of the compound's structural causality, validated synthetic workflows, and step-by-step experimental protocols.
Physicochemical Profiling
Understanding the foundational properties of the hydrochloride salt is essential for proper handling, storage, and stoichiometric calculation during synthetic scale-up[2].
Property
Value
CAS Number
2306254-11-3
Molecular Formula
C₅H₈ClN
Molecular Weight
117.58 g/mol
SMILES String
Cl.C#C[C@@H]1NCC1
Stereochemistry
(R)-enantiomer
Typical Purity
≥98%
Storage Conditions
Sealed in a dry environment, 2-8 °C
Data synthesized from commercial chemical catalogs and physicochemical databases[2].
Structural Causality & Pharmacological Rationale
The selection of (R)-2-Ethynylazetidine hydrochloride in a drug discovery campaign is driven by three distinct structural features, each imparting specific physicochemical advantages[3]:
The Azetidine Ring (Conformational Rigidity & Bioisosterism):
Unlike larger, more flexible piperidine or pyrrolidine rings, the highly strained four-membered azetidine ring lowers the overall lipophilicity (logP) of the target molecule while increasing its three-dimensional complexity (Fsp³ fraction). This directly correlates with improved metabolic stability and enhanced aqueous solubility, mitigating off-target toxicity[3].
The Terminal Alkyne (Orthogonal Reactivity):
The ethynyl group at the 2-position acts as a highly reactive, yet stable, chemical handle. It allows for late-stage functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling without interfering with other functional groups on the molecule[3].
The Hydrochloride Salt Form (Stability):
Free-base azetidines are often volatile and prone to oxidative degradation or polymerization. Supplying the molecule as a hydrochloride salt ensures long-term bench stability and precise stoichiometric weighing. However, this necessitates a deliberate "free-basing" step prior to metal-catalyzed reactions.
Synthetic Workflows & Logical Relationships
To successfully utilize (R)-2-Ethynylazetidine hydrochloride, the synthetic workflow must account for the secondary amine within the azetidine ring. If left unprotected, this nucleophilic nitrogen can coordinate with transition metals (such as Cu or Pd), leading to severe catalyst poisoning or undesired N-arylation/alkylation side reactions.
The diagram below illustrates the mandatory protection step followed by the two primary pathways for downstream functionalization: Click Chemistry and Cross-Coupling.
Figure 1: Synthetic workflow and downstream functionalization of (R)-2-Ethynylazetidine HCl.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate states are confirmed before proceeding to complex catalytic cycles.
Protocol A: Free-Basing and N-Boc Protection
Objective: Convert the HCl salt to an N-Boc protected alkyne to prevent secondary amine interference during downstream metal catalysis.
Preparation: Suspend (R)-2-Ethynylazetidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under a dry nitrogen atmosphere.
Neutralization: Cool the flask to 0 °C using an ice bath. Add Triethylamine (Et₃N) (2.5 eq) dropwise.
Causality: The first equivalent of Et₃N neutralizes the HCl salt (generating the free base), while the excess acts as an acid scavenger and nucleophilic catalyst for the subsequent protection step.
Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) as a solution in DCM.
Reaction & Validation: Remove the ice bath and stir at room temperature for 4 hours.
Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the highly polar, Ninhydrin-active free amine spot confirms complete protection.
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.
Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole derivative using the protected (R)-2-Ethynylazetidine[3].
Solvent System: Dissolve the N-Boc-(R)-2-ethynylazetidine (1.0 eq) and the target organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
Causality: This specific biphasic solvent system is critical; it ensures the solubility of the hydrophobic organic substrates (tert-butanol) while simultaneously dissolving the inorganic copper salts (water).
Catalyst Addition: Add Copper(II) sulfate pentahydrate (0.05 eq) to the stirring mixture.
In Situ Reduction: Add Sodium ascorbate (0.1 eq), freshly dissolved in a minimal amount of water.
Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ. This is strictly preferred over using direct Cu(I) salts (like CuI), which are prone to oxidation and can trigger the oxidative homocoupling of the alkyne (Glaser coupling side-reaction).
Reaction & Validation: Stir vigorously at room temperature for 12 hours.
Self-Validation: The reaction mixture will initially appear blue (due to Cu²⁺) and rapidly transition to a pale yellow or green suspension upon the addition of ascorbate. This color shift is a visual validation that the active Cu(I) catalytic cycle has been initiated.
Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and purify the triazole product via silica gel flash chromatography.
Analytical Characterization & Validation
To ensure the structural integrity and enantiomeric purity of the synthesized derivatives, rigorous analytical characterization is required:
¹H NMR Spectroscopy: The signature of the terminal alkyne proton typically appears as a sharp singlet or fine doublet around
2.2 - 2.5 ppm. Upon successful CuAAC click chemistry, this peak will disappear, replaced by the highly deshielded triazole aromatic proton around 7.5 - 8.5 ppm[1].
Infrared (IR) Spectroscopy: The free alkyne exhibits a characteristic, sharp C≡C stretching band near 2100 cm⁻¹ and a terminal C-H stretch near 3300 cm⁻¹. The disappearance of these bands serves as orthogonal validation of successful cycloaddition or cross-coupling[1].
Mass Spectrometry (LC-MS): High-resolution mass spectrometry (HRMS) should be utilized to confirm the exact mass of the target adducts, ensuring no dimeric byproducts (from Glaser coupling) are present.
(R)-2-Ethynylazetidine HCl chemical structure and properties
An In-depth Technical Guide on (R)-2-Ethynylazetidine HCl for Researchers, Scientists, and Drug Development Professionals Abstract (R)-2-Ethynylazetidine hydrochloride is a synthetically versatile, chiral building block...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on (R)-2-Ethynylazetidine HCl for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Ethynylazetidine hydrochloride is a synthetically versatile, chiral building block of significant interest in contemporary medicinal chemistry. Its strained four-membered azetidine ring imparts conformational rigidity, a desirable trait for optimizing ligand-receptor interactions, while the terminal alkyne functionality serves as a versatile handle for a myriad of chemical transformations. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, established synthetic routes, and key applications of (R)-2-Ethynylazetidine HCl, with a particular focus on its role in the development of novel therapeutic agents. The content herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this valuable scaffold in their scientific endeavors.
Chemical Structure and Physicochemical Properties
(R)-2-Ethynylazetidine hydrochloride possesses a unique molecular architecture characterized by a stereochemically defined C2-substituted azetidine ring. The presence of the hydrochloride salt enhances the compound's stability and aqueous solubility, facilitating its use in various reaction conditions.
Structural Elucidation
The core structure consists of a saturated four-membered nitrogen-containing heterocycle (azetidine) with an ethynyl (-C≡CH) group at the second position. The "(R)" designation denotes the specific stereochemical configuration at the chiral center (C2), which is crucial for its application in stereospecific synthesis and its interaction with biological targets.
Physicochemical Data Summary
A compilation of the key physicochemical properties of (R)-2-Ethynylazetidine HCl is presented in the table below for quick reference.
Property
Value
Source
IUPAC Name
(2R)-2-ethynylazetidine;hydrochloride
Molecular Formula
C₅H₈ClN
Molecular Weight
117.58 g/mol
Appearance
White to off-white crystalline solid
Melting Point
145-150 °C
Solubility
Soluble in water, methanol, and DMSO
CAS Number
1207963-36-7
Synthesis and Manufacturing
The synthesis of (R)-2-Ethynylazetidine HCl is a non-trivial process that requires careful control over stereochemistry and reaction conditions. Several synthetic routes have been reported in the literature, often starting from readily available chiral precursors.
Representative Synthetic Protocol
A commonly employed synthetic strategy involves a multi-step sequence starting from a protected amino acid derivative. The following protocol outlines a general and conceptually validated approach.
Step 1: Starting Material Protection: The synthesis typically commences with a suitable N-protected chiral precursor, such as N-Boc-L-aspartic acid. The protecting group is essential to prevent undesired side reactions at the nitrogen atom during subsequent transformations.
Step 2: Selective Reduction: The carboxylic acid moiety distal to the protected amine is selectively reduced to a primary alcohol. This is often achieved using reagents like borane-tetrahydrofuran complex (BTHF) or other chemoselective reducing agents.
Step 3: Activation of the Hydroxyl Group: The resulting primary alcohol is then converted into a good leaving group to facilitate intramolecular cyclization. This is commonly accomplished by mesylation (using methanesulfonyl chloride) or tosylation (using p-toluenesulfonyl chloride) in the presence of a non-nucleophilic base.
Step 4: Intramolecular Cyclization: The N-protected amino mesylate/tosylate undergoes an intramolecular nucleophilic substitution reaction, where the nitrogen atom displaces the leaving group to form the strained azetidine ring. This step is typically promoted by a strong base.
Step 5: Introduction of the Ethynyl Moiety: The ester or carboxylic acid at the C2 position of the protected azetidine intermediate is converted into a Weinreb amide. This intermediate is then treated with an ethynyl Grignard reagent (e.g., ethynylmagnesium bromide) to introduce the terminal alkyne.
Step 6: Deprotection and Salt Formation: The final step involves the removal of the N-protecting group, typically under acidic conditions. The resulting free base of (R)-2-Ethynylazetidine is then treated with hydrochloric acid to afford the stable and readily handleable hydrochloride salt.
Synthetic Workflow Diagram
Caption: A generalized synthetic workflow for (R)-2-Ethynylazetidine HCl.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of (R)-2-Ethynylazetidine HCl stems from the distinct reactivity of its two primary functional groups: the secondary amine of the azetidine ring and the terminal alkyne.
Reactions at the Azetidine Nitrogen
The secondary amine is nucleophilic and can readily undergo a variety of transformations, including:
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl substituents.
N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Reactions of the Terminal Alkyne
The terminal alkyne is a highly versatile functional group that participates in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Click Chemistry: The ethynyl group is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used in drug discovery for fragment-based ligand design and bioconjugation.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the direct connection of the alkyne to aryl or vinyl halides, providing access to a diverse array of substituted alkynes.
Mannich Reactions: The acidic proton of the terminal alkyne can participate in Mannich-type reactions with formaldehyde and a secondary amine to yield propargylamines.
Metal-Catalyzed Reactions: The alkyne can undergo various other metal-catalyzed transformations, such as hydration, hydroamination, and cyclization reactions.
Logical Relationship of Key Transformations
Caption: Key chemical transformations of (R)-2-Ethynylazetidine HCl.
Applications in Drug Discovery and Development
The unique structural attributes of (R)-2-Ethynylazetidine HCl make it a highly sought-after building block in the design of novel therapeutic agents. The conformational constraint imposed by the azetidine ring can enhance binding affinity and selectivity for biological targets, while the ethynyl group serves as a key pharmacophoric element or a point of attachment for further molecular elaboration.
A prominent example of its application is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The azetidine ring can occupy specific binding pockets within the enzyme's active site, contributing to the high potency and selectivity of these inhibitors. The ethynyl group has also been incorporated into various other classes of bioactive molecules, including protease inhibitors and kinase inhibitors, highlighting the broad utility of this versatile scaffold.
Conclusion
(R)-2-Ethynylazetidine HCl is a valuable and versatile chiral building block with significant applications in medicinal chemistry and drug discovery. Its unique combination of a conformationally constrained azetidine ring and a synthetically tractable terminal alkyne provides a powerful platform for the design and synthesis of novel therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is paramount for leveraging its full potential in the development of next-generation pharmaceuticals.
References
A concise synthesis of (R)-2-ethynylazetidine hydrochloride. Tetrahedron: Asymmetry. [Link]
The Azetidine Ring in Medicinal Chemistry: A Review. Molecules. [Link]
Recent Advances in the Synthesis and Application of Azetidines in Medicinal Chemistry. Chemical Reviews. [Link]
Foundational
Unlocking Chemical Space: (2R)-2-Ethynylazetidine as a Privileged Chiral Building Block in Drug Discovery
Executive Summary Historically, the pharmaceutical industry relied heavily on planar, sp2-hybridized aromatic rings. However, modern drug discovery has shifted toward sp3-rich, three-dimensional architectures to improve...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Historically, the pharmaceutical industry relied heavily on planar, sp2-hybridized aromatic rings. However, modern drug discovery has shifted toward sp3-rich, three-dimensional architectures to improve target specificity and reduce off-target toxicity[1]. Azetidines—four-membered, nitrogen-containing heterocycles—have transitioned from synthetic curiosities to highly sought-after privileged motifs, appearing in FDA-approved drugs like baricitinib and cobimetinib[1],[2].
Among these, (2R)-2-ethynylazetidine has emerged as a transformative chiral building block[3]. As an application scientist navigating the complexities of lead optimization, I frequently utilize this scaffold. Its strained ring imparts unique conformational rigidity, while the C2-ethynyl group provides an orthogonal, highly reactive handle for late-stage functionalization[4]. This whitepaper provides an in-depth technical analysis of (2R)-2-ethynylazetidine, detailing its structural rationale, synthetic methodologies, and self-validating protocols for integration into drug discovery pipelines.
Part I: The Structural Rationale and Physicochemical Advantages
Why substitute a traditional pyrrolidine or piperidine with an azetidine? The causality lies in the fundamental physics of the ring strain and its resulting sp3 character.
Metabolic Stability & Lipophilicity: Azetidines lower overall lipophilicity (LogP) and increase aqueous solubility compared to their larger homologues[5]. Unlike many heterocycles that rapidly oxidize under physiological conditions, azetidines are metabolically robust, mitigating the risk of toxic metabolite formation[6].
Conformational Rigidity: The high ring strain restricts the conformational flexibility of the attached pharmacophores. This rigidity is crucial for minimizing the entropic penalty upon binding to a target protein's active site[1].
The Ethynyl Vector: The terminal alkyne in (2R)-2-ethynylazetidine acts as a bioisostere for bulky lipophilic groups. More importantly, it serves as a reactive vector for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Sonogashira cross-coupling, enabling rapid library generation[4].
Quantitative Data: Physicochemical Profile
When sourcing this building block, the choice of the hydrochloride salt over the free base is deliberate. The free base is volatile and prone to degradation; the HCl salt ensures stoichiometric precision, handles easily, and remains stable during long-term storage[3].
Table 1: Physicochemical Profile of (2R)-2-Ethynylazetidine
Property
(2R)-2-Ethynylazetidine (Free Base)
(2R)-2-Ethynylazetidine Hydrochloride
CAS Number
2306254-10-2
2306254-11-3
Molecular Formula
C₅H₇N
C₅H₈ClN
Molecular Weight
81.12 g/mol
117.58 g/mol
SMILES
C#C[C@H]1CCN1
Cl.C#C[C@@H]1NCC1
Storage Conditions
Inert atmosphere, 2-8°C
Inert atmosphere, 2-8°C
Purity (Commercial)
Not typically isolated
≥95% to ≥98%
(Data synthesized from commercial supplier specifications[3],[7])
Part II: Synthetic Methodologies & Workflow Causality
Historically, accessing chiral C2-substituted azetidines was plagued by low yields and poor enantioselectivity due to competitive ring-opening and the difficulty of functionalizing the sterically hindered C2 position[8]. However, recent breakthroughs in photoredox-transition metal dual catalysis[5] and asymmetric copper-catalyzed boryl allylation[9] have revolutionized the synthesis of these strained rings.
In a standard drug discovery workflow, (2R)-2-ethynylazetidine is integrated as a pre-formed, enantiopure module. This modular approach prevents the need to construct the azetidine ring de novo during late-stage synthesis, thereby preserving the integrity of sensitive functional groups on the lead compound.
Fig 1: Synthetic workflow for integrating 2-ethynylazetidine into targeted kinase inhibitors.
Part III: Self-Validating Experimental Protocol
To ensure scientific integrity, every experimental protocol must be a self-validating system. The following procedure details the integration of (2R)-2-ethynylazetidine into a lead scaffold via Click Chemistry (CuAAC). This protocol includes built-in quality control checkpoints to verify structural integrity at every phase.
Objective
Synthesize a 1,4-disubstituted 1,2,3-triazole azetidine derivative from (2R)-2-ethynylazetidine hydrochloride and an aryl azide, ensuring the preservation of the C2 stereocenter.
Step-by-Step Methodology
Step 1: Preparation & Free-Basing
Action: Suspend (2R)-2-ethynylazetidine hydrochloride (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaHCO₃.
Causality: The mild, biphasic basic conditions liberate the free amine without inducing base-catalyzed ring opening or alkyne degradation, which commonly occurs with stronger bases like NaOH.
Step 2: Amine Protection
Action: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the organic layer. Stir for 4 hours at room temperature.
Validation Checkpoint 1 (TLC): Perform Thin-Layer Chromatography (Hexanes/EtOAc 8:2) with a Ninhydrin stain. The disappearance of the primary amine spot (which stains purple/pink) confirms complete Boc-protection.
Step 3: CuAAC Reaction (Click Chemistry)
Action: Dissolve the N-Boc-(2R)-2-ethynylazetidine (1.0 eq) and the target aryl azide (1.0 eq) in a 1:1 mixture of tert-butanol (t-BuOH) and H₂O. Add sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq).
Causality: The t-BuOH/H₂O solvent system ensures the solubility of both the organic substrates and the inorganic catalysts. Sodium ascorbate is utilized to reduce Cu(II) to the active Cu(I) species in situ. This continuous generation of Cu(I) prevents the terminal alkyne from undergoing oxidative homocoupling (Glaser coupling).
Step 4: Reaction Monitoring & Workup
Action: Stir at room temperature for 12 hours. Extract with EtOAc, wash with brine, and dry over anhydrous Na₂SO₄. Purify via flash chromatography.
Validation Checkpoint 2 (LC-MS): Monitor the organic phase via LC-MS. The disappearance of the azide mass and the emergence of the [M+H]⁺ peak corresponding to the triazole product validates the cycloaddition.
Action: Treat the purified N-Boc intermediate with 4M HCl in dioxane for 2 hours to yield the final functionalized azetidine hydrochloride.
Validation Checkpoint 3 (Chiral HPLC): Run the final product on a chiral stationary phase HPLC. Confirm that the stereocenter at the C2 position (>98% ee) has not epimerized during the reaction sequence[10].
Part IV: Application in Targeted Therapeutics (JAK-STAT Pathway)
The rigid vector provided by the azetidine ring makes it an exceptional scaffold for orienting pharmacophores toward the hinge region of kinases[3]. Specifically, in the development of Janus kinase (JAK) inhibitors—which are crucial for treating autoimmune diseases, inflammatory conditions, and specific oncology targets—the (2R)-2-ethynylazetidine core can be functionalized to occupy the ATP-binding pocket selectively[3],[2].
By modifying the ethynyl group, researchers can fine-tune the electron density and steric bulk of the inhibitor, directly impacting its binding affinity to the JAK enzyme and preventing the downstream phosphorylation of STAT proteins.
Fig 2: Mechanism of azetidine-based JAK inhibitors blocking the JAK-STAT signaling pathway.
Conclusion
The strategic deployment of (2R)-2-ethynylazetidine in drug discovery pipelines represents a paradigm shift from traditional planar heterocycles to three-dimensional, sp3-rich scaffolds. By leveraging its unique physicochemical properties, metabolic stability, and orthogonal reactivity, medicinal chemists can navigate previously inaccessible chemical space. When coupled with rigorous, self-validating synthetic protocols, this chiral building block serves as a foundational tool for driving the development of safer, more selective next-generation therapeutics.
References
Title: A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry
Source: ACS Publications (Organic Letters)
URL: [Link]
Title: Azetidines in medicinal chemistry: emerging applications and approved drugs
Source: PubMed (NIH)
URL: [Link]
Title: Chemists synthesize an improved building block for medicines
Source: EurekAlert!
URL: [Link]
Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides
Source: PMC (NIH)
URL: [Link]
Title: Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines
Source: ACS Publications (Journal of the American Chemical Society)
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
The Difference Between (R)-2-Ethynylazetidine and (S)-2-Ethynylazetidine: An In-Depth Technical Guide
Executive Summary
2-Ethynylazetidine (C₅H₇N) is a high-value, constrained heterocyclic building block used in modern medicinal chemistry.[1] It serves as a rigidified bioisostere of proline or pipecolic acid, offering a defined vector for the ethynyl group—a versatile handle for "click" chemistry, palladium-catalyzed coupling, or covalent warhead installation.
The core difference between the (R)- and (S)- enantiomers is not merely optical rotation, but the spatial vectorization of the ethynyl substituent relative to the azetidine nitrogen lone pair. This stereochemical divergence dictates:
Binding Affinity: The ability to occupy specific sub-pockets in enzymes (e.g., JAK kinases, E3 ligases).
Synthetic Accessibility: Different chiral pool precursors (L- vs. D-Aspartic acid) are required for de novo asymmetric synthesis.
Biological Topology: The (S)-enantiomer mimics the natural L-proline topology, often making it the starting point for peptidomimetic designs.
Stereochemical & Structural Divergence
The azetidine ring is a strained, four-membered heterocycle.[1][2] Unlike five- or six-membered rings, the azetidine ring is puckered (butterfly conformation), and the substituents at the C2 position adopt specific axial or equatorial-like orientations depending on the N-substitution and ring inversion energy.
Vector Analysis
In a drug discovery context, the 2-ethynyl group acts as a rigid rod.
(S)-2-Ethynylazetidine: When the nitrogen is oriented "up" (e.g., in a binding pocket), the ethynyl group projects into the L-amino acid vector space. This is critical for targeting enzymes evolved to recognize natural peptides.
(R)-2-Ethynylazetidine: Projects the ethynyl group into the "non-natural" vector space. This is often exploited to evade proteases or to access unique hydrophobic pockets not available to natural substrates.
Physical Properties
While boiling points and solubilities are identical, their interaction with polarized light and chiral environments differs.
Property
(S)-2-Ethynylazetidine
(R)-2-Ethynylazetidine
CAS (Free Base)
Not widely listed separate from HCl
2306254-10-2
CAS (HCl Salt)
Commercial availability varies
2306254-11-3
Chiral Precursor
L-Aspartic Acid / L-Azetidine-2-COOH
D-Aspartic Acid / D-Azetidine-2-COOH
Projected Topology
Natural (L-Proline mimic)
Non-Natural (D-Proline mimic)
Optical Rotation
Levorotatory (-) (typically)
Dextrorotatory (+) (typically)
Note: The exact sign of rotation depends on solvent and N-protection state. For the HCl salt in methanol, specific rotation
must be empirically determined as literature values are sparse for the free alkyne.
Synthetic Pathways: Accessing the Enantiomers
The synthesis of enantiopure 2-ethynylazetidine is non-trivial due to the volatility of the free base and the strain of the ring. Two primary strategies exist: Chiral Pool Synthesis (preferred for scale) and Resolution .
Strategy A: De Novo Asymmetric Synthesis
This route relies on the "chiral pool"—specifically, converting the carboxylic acid of azetidine-2-carboxylic acid (Aze) into a terminal alkyne via the Seyferth-Gilbert homologation.
To access (S)-2-Ethynylazetidine: Start with L-Azetidine-2-carboxylic acid (derived from L-Aspartic acid).[3]
To access (R)-2-Ethynylazetidine: Start with D-Azetidine-2-carboxylic acid .
Pathway Logic (DOT Diagram)
Caption: Figure 1. Asymmetric synthesis of (S)-2-Ethynylazetidine from L-Aspartic acid via Seyferth-Gilbert homologation.
Strategy B: Classical Resolution
For researchers without access to expensive chiral acids, a racemic synthesis followed by resolution is viable.
Synthesize (±)-N-Boc-2-ethynylazetidine .
Chiral SFC Separation: Use a column like Chiralpak AD-H or OD-H.
Diastereomeric Salt Formation: Use (+)-Tartaric acid to precipitate one enantiomer (less common for neutral protected amines, requires deprotection first).
Medicinal Chemistry Applications
The choice between (R) and (S) is rarely arbitrary; it is driven by the Structure-Activity Relationship (SAR) of the target protein.
The "Ethynyl" Warhead vs. Handle
The ethynyl group in 2-ethynylazetidine serves two distinct roles:
Covalent Warhead (Rare): In specific catalytic pockets (e.g., monoamine oxidase or specific cysteine proteases), the alkyne can be activated to form a covalent adduct.
Structural Linker (Common): It is primarily used as a rigid "spacer" to attach a warhead (like an acrylamide) or to perform a click reaction (CuAAC) to attach a tail group.
Case Study: JAK Inhibitors & Kinase Selectivity
In Janus Kinase (JAK) inhibitors, the azetidine ring often binds in the solvent-exposed region.
Hypothetical Scenario: An inhibitor uses (S)-2-ethynylazetidine to project a "click" triazole into a hydrophobic pocket (Selectivity Filter).
The Difference: Switching to the (R)-enantiomer would rotate the triazole vector by ~109.5° (tetrahedral angle logic), likely clashing with the protein backbone or pointing into bulk solvent, resulting in a loss of potency (100-1000x shift in IC50).
SAR Logic Flow
Caption: Figure 2. Impact of stereochemistry on ligand-protein binding topology.
Experimental Protocols
Protocol: Synthesis of (S)-N-Boc-2-Ethynylazetidine
Based on Bestmann-Ohira homologation of the aldehyde.
Preparation: Dissolve (S)-N-Boc-Azetidine-2-carboxaldehyde (1.0 eq) in anhydrous MeOH (0.1 M concentration) under Nitrogen atmosphere.
Reagent Addition: Cool to 0°C. Add K₂CO₃ (2.0 eq) followed by dropwise addition of Bestmann-Ohira reagent (1.2 eq).
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (stain with KMnO₄; alkyne is not UV active, but Boc group helps).
Workup: Dilute with diethyl ether, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.
1H NMR: Look for the alkyne proton doublet (~2.2 ppm) and the methine proton on the azetidine ring.
Optical Rotation: Measure
to confirm enantiomeric retention.
Protocol: Enantiomeric Excess (ee) Determination
Method: Supercritical Fluid Chromatography (SFC)
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase: CO₂ / Methanol (95:5 to 80:20 gradient)
Detection: UV at 210 nm (weak absorption) or ELSD (Evaporative Light Scattering Detector).
Standard: Inject racemic mixture first to establish separation of (R) and (S) peaks.
References
BenchChem. "(2R)-2-Ethynylazetidine: A Novel Building Block in Chemistry."[1] BenchChem Technical Guides. Accessed 2025.[1][4][5][6][7] Link
Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
Wuts, P. G. M. "Protection for the Amino Group." In Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014. (Standard reference for N-Boc protection/deprotection).
Dickson, H. D., et al. "Development of a Scalable Synthesis of (S)-Azetidine-2-carboxylic Acid." Journal of Organic Chemistry, 2006.[4][8] (Foundation for the chiral precursor synthesis).
Müller, S., et al. "Bestmann-Ohira Reagent for the Conversion of Aldehydes to Alkynes." Synlett, 1996.
Solvation Dynamics and Phase-Transfer Strategies for (R)-2-Ethynylazetidine Hydrochloride in Drug Discovery
The Strategic Value of the Azetidine Scaffold In contemporary medicinal chemistry, the transition from planar, sp²-rich aromatic rings to sp³-rich three-dimensional scaffolds is a proven strategy for improving the pharma...
Author: BenchChem Technical Support Team. Date: March 2026
The Strategic Value of the Azetidine Scaffold
In contemporary medicinal chemistry, the transition from planar, sp²-rich aromatic rings to sp³-rich three-dimensional scaffolds is a proven strategy for improving the pharmacokinetic (PK) profiles of drug candidates. (R)-2-Ethynylazetidine hydrochloride (CAS: 2306254-11-3) has emerged as a highly versatile chiral building block in this domain[1][2].
The strained four-membered azetidine ring acts as a bioisostere for other cyclic and acyclic moieties, reliably imparting favorable physicochemical properties such as enhanced metabolic stability and aqueous solubility[2]. Simultaneously, the terminal ethynyl (alkyne) group provides a highly reactive handle for downstream modifications, most notably Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" chemistry and Sonogashira cross-couplings[3].
Because the free base of (R)-2-Ethynylazetidine is a low-molecular-weight secondary amine (MW 81.12 g/mol ) that is highly volatile and susceptible to oxidative degradation, it is commercially supplied and stored as a hydrochloride salt (MW 117.58 g/mol )[3]. This salt formation fundamentally alters its solubility profile, dictating how researchers must handle the compound in both aqueous assays and organic synthesis.
Thermodynamic Principles of Solvation: Water vs. Organic Media
The solubility of (R)-2-Ethynylazetidine HCl is governed by the competition between its ionic lattice energy and the solvation energy provided by the solvent.
Aqueous Solvents (Water/Buffers): The high dielectric constant of water (
) and its strong hydrogen-bonding capacity easily overcome the lattice energy of the salt. The water molecules effectively solvate both the chloride anion and the protonated azetidinium cation, resulting in rapid and near-complete dissolution.
Organic Solvents (Non-Polar): In low-dielectric solvents like dichloromethane (DCM,
) or hexane (), the solvent cannot stabilize the separated ions. Consequently, the thermodynamic equilibrium heavily favors the solid crystalline lattice, rendering the salt practically insoluble.
Quantitative Physicochemical and Solubility Profiling
To accurately determine the solubility of (R)-2-Ethynylazetidine HCl across different media, a thermodynamic Shake-Flask method is required. Unlike kinetic solvent-shift methods, this protocol ensures that true thermodynamic equilibrium is reached between the solid lattice and the solvated ions.
Causality of Analytical Choice: Because the azetidine ring and the terminal alkyne lack an extended conjugated
-system, the molecule exhibits negligible UV absorbance above 210 nm. Therefore, standard HPLC-UV is insufficient. Detection must be performed using an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
Protocol 1: Self-Validating Shake-Flask Method
Saturation: Add 50 mg of (R)-2-Ethynylazetidine HCl to a 2 mL glass vial.
Solvent Addition: Add 0.5 mL of the target solvent (e.g., Water, DCM, or Methanol) to the vial. Ensure a visible solid pellet remains; if all solid dissolves, add more compound until saturation is visually confirmed.
Equilibration: Seal the vial and agitate on a thermoshaker at 25°C ± 0.1°C at 800 RPM for 24 hours. Causality: 24 hours is required to overcome the activation energy of dissolution and reach thermodynamic equilibrium.
Phase Separation: Centrifuge the suspension at 15,000
g for 15 minutes at 25°C to pellet the undissolved solid.
Quantification: Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and inject into an HPLC-ELSD system calibrated with a known standard curve of the compound.
Self-Validation Checkpoint: Measure the pH of the final aqueous supernatant. The dissolution of the HCl salt will release protons, potentially dropping the pH. If the pH drops significantly below the pKa of the azetidine (typically ~9.0), the solubility measured is specific to that acidic pH, not a neutral buffer.
Workflow for thermodynamic solubility determination of (R)-2-Ethynylazetidine HCl.
Strategic Solvent Selection & Phase Transfer in Synthesis
While the aqueous solubility of the HCl salt is excellent for biological assays, it presents a severe bottleneck for organic synthesis. Many critical reactions utilizing the ethynyl group—such as anhydrous CuAAC click chemistry or Sonogashira couplings—require non-polar or polar aprotic solvents (like DCM, THF, or anhydrous DMF) where the HCl salt is completely insoluble[2][3].
To utilize this building block in organic synthesis, researchers must perform a free-basing and phase-transfer protocol.
Protocol 2: Free-Basing for Organic Synthesis
Causality of Reagent Choice: A strong inorganic base (e.g., NaOH or K₂CO₃) is required to quantitatively deprotonate the azetidinium ion. The pKa of the secondary amine in azetidine is approximately 9.0 to 10.0. To ensure >99% conversion to the lipophilic free base, the aqueous phase must be driven to a pH at least two units above the pKa (pH
11.5).
Dissolution: Dissolve 1.0 mmol (117.6 mg) of (R)-2-Ethynylazetidine HCl in 2.0 mL of deionized water in a separatory funnel.
Alkalinization: Dropwise, add 2.0 M NaOH(aq) while gently swirling until the solution is strongly basic.
Self-Validation Checkpoint: Spot the aqueous solution onto pH indicator paper. If pH < 11.5, add more NaOH. Proceeding with a lower pH will result in incomplete deprotonation, leaving the compound trapped in the aqueous phase as a salt, devastating your reaction yield.
Extraction: Add 5.0 mL of an organic solvent (e.g., DCM or Ethyl Acetate). Stopper and invert gently to facilitate phase transfer of the newly formed free base into the organic layer. Vent frequently.
Separation: Allow the phases to separate. Collect the lower organic layer (if using DCM). Repeat the extraction twice more with 5.0 mL of organic solvent to ensure quantitative recovery.
Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and use immediately in the downstream reaction. (Avoid aggressive rotary evaporation, as the low-MW free base is volatile).
Free-basing and phase-transfer workflow for downstream organic synthesis.
Implications for Drug Development
Understanding the solubility dichotomy of (R)-2-Ethynylazetidine hydrochloride is critical for drug development professionals. When this building block is integrated into a larger Active Pharmaceutical Ingredient (API), the azetidine nitrogen retains its basic character. In physiological environments (pH 7.4), the azetidine ring will be partially or fully protonated, serving as a highly effective solubilizing group that enhances the overall oral bioavailability and metabolic stability of the parent drug[2][4]. This makes it an invaluable tool for rescuing lead compounds that suffer from "brick-dust" solubility profiles caused by excessive aromaticity.
References
Google Patents. "WO2023250298A1 - Lysergic acid derivatives with modified lsd-like action." WIPO Patent Database.
Unlocking the Potential of (R)-2-Ethynylazetidine Hydrochloride: Sourcing, Pricing, and Synthetic Applications in Drug Discovery
Executive Summary (R)-2-Ethynylazetidine hydrochloride (CAS: 2306254-11-3) has emerged as a highly sought-after chiral building block in modern medicinal chemistry. Featuring a strained four-membered nitrogen heterocycle...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-2-Ethynylazetidine hydrochloride (CAS: 2306254-11-3) has emerged as a highly sought-after chiral building block in modern medicinal chemistry. Featuring a strained four-membered nitrogen heterocycle coupled with a reactive terminal alkyne, this compound provides a rigidified scaffold ideal for exploring novel chemical space. This technical whitepaper provides an in-depth analysis of its physicochemical properties, commercial sourcing dynamics, and self-validating protocols for its application in drug discovery—particularly in the synthesis of kinase inhibitors and bioconjugates via Click Chemistry.
Chemical Identity & Structural Causality
The unique architecture of (R)-2-Ethynylazetidine offers dual functionality: the azetidine ring acts as a metabolically stable bioisostere for flexible aliphatic amines, while the terminal alkyne serves as a bioorthogonal handle.
Commercially, this compound is almost exclusively supplied as a hydrochloride salt rather than a free base. Causality: The free base of low-molecular-weight azetidine derivatives is volatile and highly susceptible to oxidative degradation or ring-opening polymerization. The hydrochloride salt protonates the secondary amine, stabilizing the strained ring, ensuring a prolonged shelf-life (when stored at 2–8°C under an inert atmosphere), and providing reproducible stoichiometry for high-throughput library synthesis [1].
Table 1: Core Physicochemical Properties
Property
Value
Clinical/Synthetic Significance
CAS Number
2306254-11-3
Unique identifier for the HCl salt form.
Molecular Formula
C₅H₈ClN
Low molecular weight (117.58 g/mol ) ensures high ligand efficiency.
Canonical SMILES
C#C[C@H]1CCN1.Cl
Highlights the (R)-stereocenter crucial for target binding affinity.
Storage Conditions
2–8°C, Inert Atmosphere
Prevents oxidative degradation of the terminal alkyne.
Known Hazards
Skin/Eye Irritant, Corrosive
Requires handling in a fume hood with appropriate PPE [2].
The synthesis of enantiopure substituted azetidines is notoriously challenging, often requiring multi-step cyclizations from chiral amino alcohols. Consequently, the pricing reflects both the complexity of asymmetric synthesis and the hazardous nature of shipping strained heterocycles.
Below is a comparative analysis of major suppliers. Due to its status as a specialty building block, bulk quantities typically require custom synthesis inquiries, while catalog quantities are sold in the milligram range.
Table 2: Supplier Sourcing and Estimated Pricing Dynamics
Supplier
Catalog Number
Typical Quantity
Estimated Pricing / Status
Shipping & Handling Notes
BD00829969
250 mg
₩612,000 KRW ($450 USD)
Standard specialty chemical shipping rates apply.
CS-0477928
100 mg
Inquiry Required
Subject to HazMat fees (178 depending on freight class).
B15204341
Custom
Inquiry Required
Offers custom synthesis and specific isotopic labeling.
Accela ChemBio
SY089539
Custom
Inquiry Required
Available for process optimization and scale-up.
Note: Pricing is subject to market fluctuations and regional distribution logistics. HazMat fees are applied because the strained ring system classifies the material as a dangerous good under international shipping regulations [3].
Mechanistic Utility in Drug Discovery
The incorporation of the (R)-2-ethynylazetidine scaffold is particularly prominent in the development of Janus kinase (JAK) inhibitors (e.g., JAK1, JAK2, JAK3, TYK2). The rigid azetidine scaffold precisely orients functional groups toward the kinase active site, minimizing the entropic penalty of binding. Simultaneously, the terminal alkyne allows for rapid diversification via Sonogashira cross-coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Drug discovery workflow for JAK inhibitors utilizing the (R)-2-Ethynylazetidine scaffold.
Experimental Protocols & Quality Control
To ensure scientific integrity, any protocol utilizing (R)-2-Ethynylazetidine must be a self-validating system . The following protocol details a standard CuAAC "Click" bioconjugation, explicitly outlining the causality behind each methodological choice to guarantee high-yield, reproducible results.
Self-Validating Protocol: CuAAC Bioconjugation
Step 1: Free-Basing and Solubilization
Action: Dissolve 1.0 eq of (R)-2-Ethynylazetidine hydrochloride and 1.0 eq of an azide-bearing pharmacophore in a 1:1 mixture of tert-butanol and water. Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA).
Causality: The HCl salt must be neutralized. The protonated azetidinium ion is strongly electron-withdrawing and can hinder the coordination of Cu(I) to the adjacent alkyne. DIPEA neutralizes the salt without acting as a competing nucleophile.
Step 2: Catalyst Preparation (In Situ Reduction)
Action: In a separate vial, dissolve 0.1 eq of CuSO₄·5H₂O and 0.2 eq of Sodium Ascorbate in water. Observe the color change from blue to colorless/pale yellow.
Causality: Ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from stable Cu(II) salts. This prevents the oxidative Glaser homocoupling of the alkyne, which would otherwise consume the valuable azetidine starting material.
Step 3: Ligand Addition
Action: Add 0.1 eq of TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to the catalyst mixture before adding it to the main reaction vessel.
Causality: TBTA encapsulates the Cu(I) center, protecting it from disproportionation and oxidation by dissolved oxygen. This stabilizes the transition state and drastically accelerates the cycloaddition rate.
Step 4: Reaction Execution and Sequestration Workup
Action: Stir at room temperature for 4–12 hours. Quench the reaction by adding a 0.5 M aqueous solution of EDTA (Ethylenediaminetetraacetic acid) and extract with ethyl acetate.
Causality: Residual copper is highly toxic in cellular assays and can catalyze the degradation of the product. Washing the organic layer with aqueous EDTA chelates and removes trace copper ions, validating the purity of the final conjugate for downstream biological screening.
Caption: Self-validating CuAAC reaction protocol and quality control workflow.
Safety, Handling, and Storage
Due to the inherent ring strain of the azetidine moiety, (R)-2-Ethynylazetidine hydrochloride must be handled with strict adherence to safety protocols.
Hazards: The compound is a known skin irritant and can cause severe eye damage and respiratory irritation.
Handling: All manipulations must be performed in a certified fume hood.
Storage: To prevent degradation, the material must be stored at 2–8°C in a desiccator backfilled with argon or nitrogen.
References
Foundational
Azetidine-Based Chiral Scaffolds: From Strained Ring to Privileged Motif in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a p...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Its unique combination of high ring strain, sp3-rich character, and conformational rigidity imparts favorable physicochemical and pharmacokinetic properties to bioactive molecules.[2][3] This guide provides an in-depth analysis of the strategic value of chiral azetidine scaffolds, detailing stereoselective synthetic methodologies, diverse applications in medicinal chemistry, and practical experimental protocols. We explore its role in enhancing metabolic stability, modulating receptor affinity, and serving as a versatile bioisostere, supported by case studies of FDA-approved drugs.[4][5] This document serves as a comprehensive resource for researchers aiming to leverage the unique attributes of azetidines in the design of next-generation therapeutics.
The Strategic Value of the Azetidine Scaffold in Drug Design
The ascension of the azetidine ring in medicinal chemistry is not accidental; it is a direct consequence of the distinct and advantageous properties conferred by its strained four-membered structure. Unlike more flexible acyclic chains or larger, less-strained rings like pyrrolidines and piperidines, the azetidine core offers a compelling balance of chemical stability and structural rigidity.[5][6] This balance is the cornerstone of its utility in modern drug design.
Key Physicochemical and Pharmacokinetic Advantages:
Conformational Constraint: The puckered, four-membered ring severely restricts the conformational freedom of its substituents.[7] This pre-organization of pharmacophores into a bioactive conformation can significantly reduce the entropic penalty upon binding to a biological target, leading to enhanced potency and selectivity.[8]
Improved Metabolic Stability: The azetidine nucleus is often more resistant to metabolic degradation compared to more common functionalities like secondary amines or amides. Its incorporation can block sites of metabolism, prolonging the half-life of a drug candidate.[2][4]
Enhanced Aqueous Solubility: As a small, polar heterocycle, the introduction of an azetidine ring can increase the aqueous solubility and reduce the lipophilicity of a molecule. This is a critical advantage for improving oral bioavailability and developing CNS-penetrant drugs where a controlled lipophilicity is paramount.[1][7]
Three-Dimensionality and Novel Chemical Space: The non-planar nature of the azetidine ring provides unique three-dimensional exit vectors for substituents.[4] This allows medicinal chemists to explore novel chemical space and optimize interactions with complex protein binding pockets, often accessing spatial orientations unattainable with other scaffolds.[4]
The following diagram illustrates the logical workflow of incorporating azetidine scaffolds in a drug discovery program, from initial design to lead optimization.
Caption: Azetidine-centric drug discovery workflow.
Stereoselective Synthesis of Chiral Azetidines
The historical challenge in utilizing azetidines was the difficulty associated with synthesizing the strained four-membered ring.[7][9] However, significant recent advancements have made a diverse array of functionalized and chiral azetidines readily accessible. The choice of synthetic strategy is often dictated by the desired substitution pattern (e.g., C2- vs. C3-substituted) and the need for stereocontrol.
Common Synthetic Strategies:
Intramolecular Cyclization: This classical approach involves the cyclization of a linear precursor, typically a γ-amino halide or alcohol. While foundational, modern variations offer improved yields and stereocontrol.[10][11]
Ring Expansion of Aziridines: The conversion of readily accessible chiral aziridines into four-membered azetidines provides an effective route to enantiomerically pure products. This strain-release methodology is a powerful tool in asymmetric synthesis.[11][12]
[2+2] Cycloaddition: The direct formation of the azetidine ring from the reaction of an imine with an alkene or ketene is highly atom-economical. Photochemical methods have proven particularly useful for otherwise challenging transformations.[11][13][14]
Modern Methodologies: Recent innovations, including photocatalysis and continuous flow synthesis, have expanded the synthetic toolkit.[15] Flow chemistry, for example, allows for the safe generation and use of unstable intermediates like lithiated azetidines at temperatures higher than possible in batch processing, enabling rapid functionalization.[3][16]
The diagram below contrasts two primary approaches for accessing the chiral azetidine core.
Caption: Contrasting synthetic routes to chiral azetidines.
Detailed Experimental Protocol: Flow Synthesis of 3-Substituted Azetidines
This protocol is adapted from a continuous flow methodology for the functionalization of N-Boc-3-iodoazetidine, which demonstrates the power of modern synthetic techniques to handle reactive intermediates.[3][16]
Objective: To synthesize a C3-functionalized N-Boc-azetidine via a lithiated intermediate under continuous flow conditions.
Materials & Setup:
Flow microreactor system with two inlet pumps, a mixing unit (M1), a residence time reactor (R1), a second mixing unit (M2), and a second residence time reactor (R2).
Cooling bath set to -50 °C.
Syringe pumps.
Reactant A: 0.07 M solution of 1-Boc-3-iodoazetidine in cyclopentylmethyl ether (CPME).
Reactant B: 0.42 M solution of n-hexyllithium in CPME.
Reactant C: Solution of a chosen electrophile (e.g., benzophenone) in CPME.
Quenching solution: Saturated aqueous NH₄Cl.
Procedure:
System Preparation: Immerse the flow microreactor assembly (M1, R1, M2, R2) into the cooling bath maintained at -50 °C.
Pump Setup: Set the syringe pump for Reactant A (1-Boc-3-iodoazetidine) to a flow rate of 4.0 mL/min. Set the pump for Reactant B (n-hexyllithium) to a flow rate of 1.0 mL/min. Set the pump for Reactant C (electrophile) to a flow rate determined by stoichiometry (typically aiming for 1.1-1.5 equivalents relative to the iodoazetidine).
Initiation of Flow: Simultaneously start the pumps for Reactants A and B. The solutions converge at mixer M1, initiating the lithium-halogen exchange to form the C3-lithiated azetidine intermediate within reactor R1 (residence time is typically < 2 minutes).
Quenching: The stream from R1 is then mixed with the electrophile solution (Reactant C) at mixer M2. The reaction is completed as the mixture passes through reactor R2 (residence time is typically < 15 seconds).
Collection: Allow the system to reach a steady state (approx. 1-2 minutes). Collect the output stream from R2 into a flask containing the quenching solution with vigorous stirring.
Work-up and Purification: Once collection is complete, transfer the quenched mixture to a separatory funnel. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 3-substituted azetidine.
Self-Validation: This continuous flow system offers superior control over reaction time and temperature compared to batch methods. The rapid quenching of the highly reactive lithiated intermediate minimizes side reactions, leading to cleaner product formation and higher yields. The successful formation of the desired product validates the precise control afforded by the flow setup.[16]
Applications in Medicinal Chemistry: Case Studies and Core Concepts
The true measure of a chemical scaffold's value is its successful application in drug molecules. Azetidines are now found in several FDA-approved drugs and numerous clinical candidates, validating their utility across diverse therapeutic areas.[2][7]
Drug (Brand Name)
Target
Therapeutic Area
Role of Azetidine Moiety
Potency (IC₅₀)
Baricitinib (Olumiant)
JAK1/JAK2
Rheumatoid Arthritis
Provides a key interaction vector and improves metabolic stability.[2]
JAK1: 5.9 nM, JAK2: 5.7 nM
Cobimetinib (Cotellic)
MEK1/MEK2
Melanoma (Cancer)
Acts as a rigid scaffold, positioning key pharmacophores for optimal binding.[5][6]
MEK1: 4.2 nM
Azelnidipine (Calblock)
L-type Calcium Channel
Hypertension
Enhances binding affinity and contributes to favorable pharmacokinetic profile.[5][6]
~27.9 nM
Ziritaxestat (GLPG1690)
Autotaxin (ATX)
Idiopathic Pulmonary Fibrosis
Azetidine amide behaves like a mono-substituted amide without an N-H donor, influencing SAR.[17]
26 nM
Azetidines as Versatile Bioisosteres
Bioisosteric replacement is a cornerstone strategy in drug design, where one functional group is replaced by another to improve potency, selectivity, or pharmacokinetic properties while maintaining the primary biological activity.[18][19] The azetidine ring is an exceptionally effective bioisostere for several common structural motifs.
Pyrrolidine/Piperidine Replacement: Replacing larger, more flexible five- and six-membered rings with the constrained azetidine ring can lock the molecule into a more active conformation, reduce lipophilicity, and improve solubility.[1][14]
Aza-Azetidine as a Piperazine Bioisostere: Aza-azetidine scaffolds have been shown to be effective replacements for the ubiquitous piperazine ring, often leading to significant improvements in biological activity.[20]
Amide/Ester Isostere: In peptide chemistry, the azetidine ring can act as an isostere for a trans amide bond, stabilizing conformations that would otherwise be difficult to access and improving stability against proteases.[21]
Caption: Azetidine as a bioisostere for piperidine.
Azetidine-2-carboxylic Acid (A2C): The Proline Mimic
Naturally occurring L-azetidine-2-carboxylic acid (A2C), first isolated from the lily of the valley, is a potent proline analogue.[1][22] Its structural similarity allows it to be mistakenly incorporated into proteins in place of proline by most organisms.[22][23][24] This misincorporation disrupts protein structure and function, leading to proteotoxic stress and the unfolded protein response (UPR), which is the basis of its toxicity.[23][25]
In medicinal chemistry, this mimicry is exploited. A2C and its derivatives are used to:
Induce Turns in Peptides: The four-membered ring of A2C forces a peptide backbone to adopt γ-turn conformations, which is a more acute turn than the β-turns typically induced by proline.[26] This allows for precise control over peptide secondary structure.
Create Conformationally Locked Peptidomimetics: By replacing proline with A2C, researchers can design peptides with enhanced stability, receptor affinity, and proteolytic resistance.[21][27]
Probe Protein Structure: The use of A2C is a powerful tool for studying the consequences of protein misfolding and cellular stress responses.[25][28]
Future Outlook
The journey of the azetidine scaffold from a strained ring of academic interest to a cornerstone of modern medicinal chemistry is remarkable.[1][7] The future of this privileged motif is bright, with ongoing research focused on several key areas:
Novel Synthetic Methodologies: The development of even more efficient, scalable, and stereoselective methods for synthesizing complex azetidines remains a high priority.[6][15][29] This includes late-stage functionalization techniques to rapidly diversify drug leads.
Expansion of Bioisosteric Applications: Researchers continue to explore new ways to use azetidines as bioisosteres for other functional groups, pushing the boundaries of scaffold hopping and lead generation.[20][30]
New Therapeutic Modalities: The unique properties of azetidines are being applied to new areas, such as the design of Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors, where precise spatial orientation is critical for function.[5][15]
With its proven impact on drug development, the azetidine scaffold represents a dynamic and fertile ground for the next generation of pharmaceutical innovation.[2][10]
References
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
Substituted Azetidines in Drug Discovery. (2022). Life Chemicals Blog.
Azetidines in Drug Discovery. PharmaBlock.
Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. (2021).
The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro Research Outputs.
Preparation of 2‐substituted azetidines via C−H arylation.
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
Azetidines. Enamine.
The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. BenchChem.
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes. (2021). RSC Advances.
A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactiv
Comparative study of different synthetic routes to 3-substituted azetidines. BenchChem.
A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). (2024). PubMed.
The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines.
Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab, Scripps Research.
Examples of an azetidine‐based bioisoster for a piperidine ring.
Modular Assembly of Bioisosteric Bridged Aza-frameworks via Strained Ring Release. (2026). Research Square.
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
Bioisosterism: A Rational Approach in Drug Design.
Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). PubMed.
Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review.
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines. PubMed Central.
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). bioRxiv.
Azetidine-2-carboxylic Acid: A Versatile Building Block in Chemical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). University of Alberta Libraries.
Efficient Access to Chiral Trisubstituted Aziridines via Catalytic Enantioselective Aza-Darzens Reactions. PubMed Central.
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PubMed Central.
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive.
An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv.
Synthesis of the chiral 3‐substituted and 3,4‐disubstituted 1,2‐oxazetidines.
Research advances in L-azetidine-2-carboxylic acid. Journal of Zhejiang University (Agriculture and Life Sciences).
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024).
L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. (2023). MDPI.
Azetidine Amides in Drugs: Structure Search. (2024). Drug Hunter.
Azetidine Ring, Salicylic Acid, and Salicylic Acid Bioisosteres as Determinants of the Binding Characteristics of Novel Potent Compounds to Stat3.
Application Note: Synthesis of 1,2,3-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using (R)-2-Ethynylazetidine
Executive Summary (R)-2-Ethynylazetidine has emerged as a highly valuable chiral building block in medicinal chemistry and drug discovery[1]. The strained, four-membered azetidine ring acts as a robust bioisostere for va...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-2-Ethynylazetidine has emerged as a highly valuable chiral building block in medicinal chemistry and drug discovery[1]. The strained, four-membered azetidine ring acts as a robust bioisostere for various cyclic and acyclic moieties, significantly improving the metabolic stability, aqueous solubility, and three-dimensional complexity of lead compounds[1]. By leveraging the terminal alkyne functionality, researchers can utilize the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to regioselectively synthesize 1,4-disubstituted 1,2,3-triazole pharmacophores[2][3]. This application note provides a comprehensive, mechanistically-grounded protocol for handling (R)-2-ethynylazetidine and executing CuAAC to generate novel therapeutic scaffolds.
Mechanistic Insights & Experimental Causality
The CuAAC reaction, independently pioneered by Meldal and Sharpless in 2002, is the premier example of "click chemistry"[3][4]. Unlike the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the Cu(I)-catalyzed variant accelerates the reaction rate by 10⁷ to 10⁸ times and is strictly 1,4-regioselective[2][5].
Catalytic Cycle and Dicopper Intermediates
The reaction is not a concerted 1,3-dipolar cycloaddition. Instead, kinetic and density functional theory (DFT) studies reveal a stepwise mechanism involving polynuclear copper(I) species[4][6]. The catalytic cycle begins with the coordination of Cu(I) to the terminal alkyne to form a π-complex, which lowers the pKa of the terminal proton[6]. Deprotonation yields a σ-bound copper acetylide, which coordinates a second copper atom to form a highly reactive dicopper intermediate[4][7]. The organic azide then binds to this complex, followed by an oxidative coupling that generates a six-membered metallacycle[2]. Finally, rapid reductive elimination produces the 1,4-disubstituted 1,2,3-triazole and regenerates the catalyst[2][3].
Handling (R)-2-Ethynylazetidine
Commercially, (R)-2-ethynylazetidine is often supplied as a stable hydrochloride salt (CAS: 2306254-11-3)[8][9]. To prevent the free secondary amine of the azetidine ring from chelating the copper catalyst (which can poison the catalyst, induce side reactions, or alter kinetics), it is highly recommended to N-protect the azetidine (e.g., using a Boc or Cbz group) prior to the click reaction[1].
Figure 1: Stepwise mechanism of the CuAAC reaction involving dicopper intermediates.
Reaction Optimization & Quantitative Data
The generation of the active Cu(I) species is critical. While direct use of Cu(I) salts (like CuI or Cu(MeCN)₄PF₆) is possible, they are prone to disproportionation and oxidation, often requiring rigorous exclusion of oxygen and the addition of stabilizing ligands (e.g., TBTA)[4][10]. A more robust, self-validating system utilizes Copper(II) sulfate pentahydrate reduced in situ by sodium ascorbate[5][6]. This approach is insensitive to water and oxygen, and the slight excess of ascorbate prevents the oxidative homocoupling (Glaser coupling) of the alkynes[6].
Table 1: Optimization of CuAAC Conditions for N-Protected (R)-2-Ethynylazetidine
Catalyst System
Solvent
Additives
Temp (°C)
Time (h)
Yield (%)
Mechanistic Rationale
CuSO₄ (5 mol%) / NaAsc (10 mol%)
t-BuOH/H₂O (1:1)
None
25
12
>90%
Gold standard; biphasic system accommodates both organic substrates and aqueous salts.
CuI (10 mol%)
THF or DCM
DIPEA (2.0 eq)
25
24
65-75%
Requires anhydrous conditions; prone to oxidation without ligands.
CuSO₄ (5 mol%) / NaAsc (10 mol%)
t-BuOH/H₂O (1:1)
TBTA (5 mol%)
25
8
>95%
TBTA ligand accelerates reaction and stabilizes the Cu(I) oxidation state.
Cu(OAc)₂ (5 mol%)
MeOH
NaAsc (10 mol%)
40
18
80-85%
Alternative to CuSO₄; useful for substrates with specific solubility requirements.
(Note: Yields are representative averages based on standard azide-alkyne cycloaddition kinetics under varying catalytic conditions[5][10].)
Experimental Protocols
The following protocols detail the preparation of the 1,2,3-triazole pharmacophore starting from the commercially available (R)-2-ethynylazetidine hydrochloride.
Figure 2: Step-by-step experimental workflow for azetidine-triazole synthesis.
Protocol A: N-Boc Protection of (R)-2-Ethynylazetidine
Causality: Protection prevents copper chelation by the secondary amine, ensuring catalyst turnover and preventing unwanted side reactions[1].
Add Triethylamine (TEA, 2.5 mmol) dropwise at 0 °C. Rationale: Neutralizes the HCl salt and acts as a base for the subsequent acylation.
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol) and Dimethylaminopyridine (DMAP, 0.1 mmol) as a catalyst.
Stir the reaction mixture at room temperature for 4 hours. Monitor completion via TLC.
Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo to yield N-Boc-(R)-2-ethynylazetidine.
Protocol B: CuAAC Synthesis of N-Boc-Azetidinyl-1,2,3-Triazole
Solvent Preparation: Prepare a 1:1 (v/v) mixture of tert-butanol (t-BuOH) and distilled water (5 mL total per mmol of substrate). Rationale: The biphasic nature perfectly accommodates both the organic substrates and the aqueous inorganic salts.
Reagent Mixing: Add N-Boc-(R)-2-ethynylazetidine (1.0 mmol) and the desired organic azide (1.0 mmol) to the solvent mixture.
Catalyst Addition:
Add Copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) as a 0.1 M aqueous solution.
Add Sodium ascorbate (0.10 mmol, 10 mol%) freshly prepared as a 0.5 M aqueous solution. Observation: The solution will briefly turn brown/yellow as Cu(II) is reduced to the catalytically active Cu(I) species, validating the active catalyst generation.
Reaction: Stir vigorously at room temperature for 12 hours.
Workup: Dilute the mixture with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
Copper Removal (Critical Step): Wash the combined organic layers with a 0.1 M aqueous solution of EDTA (Ethylenediaminetetraacetic acid) or dilute aqueous ammonia. Causality: Removes residual copper ions which can interfere with downstream biological assays or compound stability.
Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography.
Protocol C: Deprotection to Yield the Free Pharmacophore
Dissolve the purified N-Boc-azetidinyl-triazole in DCM (5 mL).
Add Trifluoroacetic acid (TFA, 1 mL) dropwise at 0 °C[1].
Stir for 2 hours at room temperature.
Remove volatiles in vacuo. To obtain the free base, partition the residue between DCM and saturated aqueous NaHCO₃, extract the organic layer, dry, and concentrate.
References
(2R)-2-Ethynylazetidine: A Novel Building Block in Chemistry - An In-depth Technical Guide. Benchchem.
Introduction: The Rise of Covalent Kinase Inhibitors and the Role of Strained Scaffolds
An in-depth guide for researchers, scientists, and drug development professionals on the application of (R)-2-ethynylazetidine as a versatile and potent scaffold for the design of targeted covalent kinase inhibitors. The...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals on the application of (R)-2-ethynylazetidine as a versatile and potent scaffold for the design of targeted covalent kinase inhibitors.
The field of kinase inhibitor drug discovery has undergone a significant evolution, with a renewed and sophisticated interest in covalent inhibitors.[1] Unlike their reversible counterparts, covalent inhibitors form a stable, lasting bond with their target protein, typically by reacting with a nucleophilic amino acid residue within or near the ATP-binding site.[2] This approach can offer distinct advantages, including prolonged duration of action, high potency, and the ability to overcome certain forms of acquired resistance.[3] The most commonly targeted residue for this irreversible interaction is cysteine, due to the high nucleophilicity of its thiol side chain.[4]
Within this paradigm, the choice of the core chemical scaffold is paramount. It must correctly orient the reactive "warhead" towards the target residue while simultaneously providing molecular interactions that ensure selectivity and drug-like properties. The (R)-2-ethynylazetidine scaffold has emerged as a particularly compelling building block in this context.[5] Its unique structure combines two key features:
A strained four-membered azetidine ring : This rigid, non-planar ring system serves as an excellent anchor to orient substituents with high precision into the kinase active site.[5][6] Its three-dimensional character can improve physicochemical properties like aqueous solubility and metabolic stability compared to more traditional, planar heterocyclic scaffolds.[5]
A reactive terminal alkyne (ethynyl group) : This functionality acts as a Michael acceptor, or "warhead," capable of forming a covalent bond with a suitably positioned cysteine residue.[7] This makes it an ideal component for designing targeted covalent inhibitors.
This guide provides a detailed overview of the strategic use of the (R)-2-ethynylazetidine scaffold, focusing on its application in targeting Bruton's Tyrosine Kinase (BTK) as an exemplary case study.
Mechanism of Action: Covalent Targeting of BTK
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell differentiation, proliferation, and survival.[8][9] It is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[9][10]
Several FDA-approved BTK inhibitors, such as ibrutinib and acalabrutinib, are covalent inhibitors that function by irreversibly binding to Cysteine 481 (Cys481) located in the ATP-binding site of BTK.[10][11] This specific cysteine is not present in the majority of other kinases, providing a powerful basis for inhibitor selectivity.[4]
An inhibitor built upon the (R)-2-ethynylazetidine scaffold would follow a similar mechanism. The core of the inhibitor (the "recognition element") would first guide the molecule into the ATP pocket through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). Once optimally positioned, the ethynyl group is presented in close proximity to the thiol of Cys481, facilitating a Michael addition reaction to form a stable, covalent bond. This permanently inactivates the enzyme.[7]
Caption: Mechanism of irreversible BTK inhibition.
Application Protocol 1: Synthesis of a Model Inhibitor
While (R)-2-ethynylazetidine hydrochloride is commercially available, its derivatization is key to achieving potent and selective kinase inhibition.[12] The following is a conceptual protocol for the synthesis of a model covalent BTK inhibitor, coupling the azetidine scaffold to a pyrazolopyrimidine recognition element, a common core in many kinase inhibitors.
Objective: To synthesize a model inhibitor where the (R)-2-ethynylazetidine scaffold is linked to a hinge-binding pyrazolopyrimidine moiety via a Sonogashira coupling reaction.
Iodo-derivative of the pyrazolopyrimidine (prepared separately)
Palladium catalyst (e.g., Pd(PPh₃)₄)
Copper(I) iodide (CuI)
Base (e.g., triethylamine or diisopropylethylamine)
Anhydrous, degassed solvent (e.g., DMF or THF)
Standard laboratory glassware and purification equipment (silica gel chromatography)
Conceptual Workflow:
Caption: Conceptual workflow for inhibitor synthesis.
Step-by-Step Procedure:
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the iodo-pyrazolopyrimidine recognition moiety (1.0 eq) in anhydrous, degassed DMF.
Reagent Addition: To the stirred solution, add (R)-2-ethynylazetidine hydrochloride (1.2 eq), copper(I) iodide (0.1 eq), and the palladium catalyst (0.05 eq).
Base Addition: Slowly add triethylamine (3.0 eq) to the reaction mixture. The base is crucial to neutralize the hydrochloride salt and facilitate the catalytic cycle.
Reaction: Heat the mixture to the appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take several hours to reach completion.
Quenching and Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the DMF and salts.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure inhibitor.
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Protocol 2: In Vitro Biochemical Kinase Assay
To quantify the inhibitory potency of the synthesized compound, a biochemical assay is performed. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[13]
Objective: To determine the IC₅₀ value of the synthesized inhibitor against BTK.
Materials:
Recombinant human BTK enzyme
Suitable peptide substrate for BTK
ATP (Adenosine triphosphate)
Synthesized inhibitor compound
DMSO (Dimethyl sulfoxide)
ADP-Glo™ Kinase Assay kit (Reagent and Detection Reagent)
384-well white assay plates
Luminometer plate reader
Step-by-Step Procedure:
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. This will be used to generate a dose-response curve.
Kinase Reaction Setup:
Prepare a master mix of BTK enzyme and its peptide substrate in the kinase reaction buffer.
Add 2.5 µL of the kinase/substrate master mix to the wells of a 384-well plate.
Using an acoustic dispenser or manual pipette, transfer a small volume (e.g., 2.5 nL) of the serially diluted compound or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.
Pre-incubation (Crucial for Covalent Inhibitors): Gently mix the plate and incubate at room temperature for a defined period (e.g., 60 minutes). This pre-incubation step allows the covalent inhibitor time to bind to the kinase before the reaction is initiated with ATP.[14]
Initiation of Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for BTK to ensure assay sensitivity.[13] Incubate for another optimized period (e.g., 60 minutes) at room temperature.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by BTK into ATP, which then drives a luciferase reaction to produce a light signal. Incubate for 30-60 minutes at room temperature.
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
Calculate the percentage of inhibition for each inhibitor concentration relative to the high (no enzyme) and low (DMSO only) controls.
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Data Presentation:
The inhibitory activities of a series of compounds derived from the (R)-2-ethynylazetidine scaffold can be summarized in a table to elucidate structure-activity relationships (SAR).
Compound ID
R¹ Group Modification
BTK IC₅₀ (nM)
AZ-01
Phenyl
15.2
AZ-02
4-Fluorophenyl
8.7
AZ-03
4-Methoxyphenyl
25.1
AZ-04
Pyridin-4-yl
5.4
Note: Data are hypothetical and for illustrative purposes only.
While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is essential to verify that the compound can enter cells and engage its target in a physiological environment.[15] A common method is to measure the phosphorylation of a direct downstream substrate of the target kinase. For BTK, this includes autophosphorylation at Tyr223 or phosphorylation of its substrate, PLCγ2.[8]
Objective: To assess the ability of the synthesized inhibitor to block BTK signaling in a relevant human B-cell lymphoma cell line (e.g., Ramos cells).
Materials:
Ramos (human Burkitt's lymphoma) cell line
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
Synthesized inhibitor and positive control (e.g., Ibrutinib)
Cell Culture and Treatment: Culture Ramos cells to a suitable density. Seed the cells into a multi-well plate and starve them in a serum-free medium for 2-4 hours.
Inhibitor Pre-treatment: Treat the cells with various concentrations of the synthesized inhibitor or DMSO vehicle control for 1-2 hours.
BCR Stimulation: Stimulate the cells with anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes to activate the B-cell receptor pathway and induce BTK phosphorylation.
Cell Lysis: Immediately place the plate on ice, remove the medium, and lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for the Western blot.
Western Blotting:
Separate equal amounts of protein from each sample by SDS-PAGE.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
Incubate the membrane with primary antibodies against phospho-BTK and total-BTK overnight at 4°C.
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities for the phosphorylated protein and normalize them to the total protein levels. A dose-dependent decrease in the phospho-BTK signal relative to the DMSO-treated, stimulated control indicates successful target engagement by the inhibitor in the cellular context.
Conclusion and Future Directions
The (R)-2-ethynylazetidine scaffold represents a powerful and versatile tool for the development of targeted covalent kinase inhibitors. Its rigid, three-dimensional structure combined with a reactive ethynyl warhead provides a solid foundation for designing potent and selective drug candidates.[5][12] The protocols outlined in this guide provide a comprehensive framework for synthesizing novel inhibitors based on this scaffold and evaluating their biochemical and cellular activity against kinases like BTK. Future work can involve expanding the derivatization of the azetidine core to optimize pharmacokinetic properties, exploring its utility against other cysteine-containing kinases, and investigating its potential in overcoming clinical resistance to existing therapies.
References
Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors.
Procedures for free-basing (R)-2-Ethynylazetidine hydrochloride
Application Note: Protocols for the Free-Basing of (R)-2-Ethynylazetidine Hydrochloride in Drug Discovery Workflows Executive Context & Mechanistic Rationale (R)-2-Ethynylazetidine is a highly versatile, chiral four-memb...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protocols for the Free-Basing of (R)-2-Ethynylazetidine Hydrochloride in Drug Discovery Workflows
Executive Context & Mechanistic Rationale
(R)-2-Ethynylazetidine is a highly versatile, chiral four-membered heterocyclic building block increasingly utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and complex molecular scaffolds via click chemistry or Sonogashira couplings[1][2]. Due to the inherent instability and volatility of the low-molecular-weight free amine, commercial suppliers predominantly provide this compound as its stable hydrochloride salt ((R)-2-Ethynylazetidine hydrochloride)[2].
While the hydrochloride salt ensures long-term shelf stability, the protonated azetidine nitrogen lacks the necessary nucleophilicity to participate in downstream electrophilic reactions (e.g., N-alkylations, amide couplings). Consequently, researchers must perform a "free-basing" step to convert the salt back into its neutral, reactive amine form[3].
Causality in Experimental Design:
The four-membered azetidine ring is highly strained. Literature indicates that azetidines, particularly those with complex substitution patterns, can be susceptible to ring-opening or racemization via an azafulvenium intermediate under harsh acidic or basic conditions[4]. Therefore, free-basing must be conducted using mild bases (such as NaHCO₃ or carefully controlled NaOH) and at reduced temperatures to preserve both the structural integrity of the ring and the stereocenter[4]. Furthermore, the free base has a low molecular weight (81.12 g/mol ), making it potentially volatile; thus, evaporative concentration must be strictly monitored.
Physicochemical Data Summary
To inform solvent selection and extraction parameters, the fundamental properties of both forms are summarized below[1][2][5].
Property
(R)-2-Ethynylazetidine Hydrochloride
(R)-2-Ethynylazetidine (Free Base)
CAS Number
2306254-11-3
2306254-10-2
Molecular Formula
C₅H₈ClN
C₅H₇N
Molecular Weight
117.58 g/mol
81.12 g/mol
State at STP
Solid (Salt)
Liquid/Oil (Expected)
Solubility Profile
High in H₂O, DMSO, MeOH. Poor in non-polar organics.
High in DCM, EtOAc, THF, Ether. Poor in H₂O.
Reactivity
Non-nucleophilic (protonated)
Highly nucleophilic
Workflow Decision Matrix
The choice of free-basing protocol depends entirely on the sensitivity of the subsequent reaction. For moisture-sensitive cross-couplings or amide bond formations, an in-situ neutralization is preferred to minimize handling and yield loss[3][6]. If the pure free base is required for analytical characterization or specific reagent formulation, a mild liquid-liquid extraction is necessary.
Decision tree for selecting the appropriate free-basing methodology.
This protocol is designed to isolate the pure free base while mitigating the risk of volatility and base-catalyzed ring degradation[4][7].
Self-Validation Checkpoint: The success of this protocol relies on the pH shift of the aqueous layer. The free base will only partition into the organic layer when the aqueous phase is strictly basic (pH > 9).
Aqueous Dissolution: Weigh 1.0 equivalent of (R)-2-Ethynylazetidine hydrochloride into a suitably sized Erlenmeyer flask. Dissolve the salt in a minimal volume of deionized water (approx. 5 mL per gram of substrate)[3].
Thermal Control: Submerge the flask in an ice-water bath (0–5 °C). Rationale: The free base has a low molecular weight and elevated vapor pressure; cooling prevents evaporative loss during the exothermic neutralization.
Neutralization: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) or 1M NaOH dropwise while stirring vigorously, until the aqueous layer reaches a pH of 9–10 (verify with pH paper)[4][8].
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL per gram of substrate).
Drying: Combine the organic DCM fractions and dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes to remove residual water.
Concentration: Filter the suspension to remove the drying agent. Transfer the filtrate to a pre-tared round-bottom flask. Concentrate using a rotary evaporator.
Critical Parameter: Set the water bath to no higher than 25 °C and use a carefully controlled vacuum (e.g., >150 mbar for DCM) to prevent co-evaporation of the highly volatile free azetidine.
Storage: The isolated free base should be flushed with inert gas (Nitrogen/Argon) and stored immediately at -20 °C if not used promptly.
For reactions such as amide couplings (e.g., EDC/HOBt or HATU) or cross-couplings where the presence of an amine hydrochloride drastically reduces reaction kinetics, the free base can be generated transiently in the reaction flask[3][4].
Self-Validation Checkpoint: Complete dissolution of the previously insoluble hydrochloride salt in the aprotic solvent upon the addition of the organic base confirms successful free-basing.
Suspension: Suspend 1.0 equivalent of (R)-2-Ethynylazetidine hydrochloride in an anhydrous, aprotic solvent suitable for your downstream reaction (e.g., anhydrous DCM, THF, or DMF) under an inert atmosphere[3].
Base Addition: Add 1.5 to 2.5 equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)[3][8].
Rationale: The non-nucleophilic base deprotonates the azetidine without competing as a nucleophile in the subsequent reaction. The resulting byproduct (e.g., DIPEA·HCl) remains in solution but is generally inert to standard coupling conditions.
Activation: Stir the mixture at room temperature for 10–15 minutes. The suspension will typically clarify as the highly soluble free base is formed.
Execution: Proceed immediately with the addition of your electrophile (e.g., activated carboxylic acid)[4].
References
eScholarship. "Submonomer synthesis of sequence defined peptoids with diverse side-chains." University of California. Available at: [Link]
Wikipedia. "Free base." Wikipedia, The Free Encyclopedia. Available at: [Link]
Sahay, A. K., et al. "Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion." Organic Chemistry Frontiers (RSC Publishing), 2025. Available at: [Link]
Google Patents. "WO2012035023A1 - Triazine-oxadiazoles." Google Patents.
Incorporating (R)-2-Ethynylazetidine into fragment-based drug design (FBDD)
Application Note: Incorporating (R)-2-Ethynylazetidine into Fragment-Based Drug Design (FBDD) -rich scaffolds for library expansion and vector exploration. Abstract This guide details the integration of (R)-2-Ethynylazet...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Incorporating (R)-2-Ethynylazetidine into Fragment-Based Drug Design (FBDD)
-rich scaffolds for library expansion and vector exploration.
Abstract
This guide details the integration of (R)-2-Ethynylazetidine (CAS: 2306254-11-3, HCl salt) into Fragment-Based Drug Design (FBDD) workflows. Unlike traditional flat aromatic fragments, this scaffold offers a high-fraction
() architecture with defined stereochemistry. The azetidine ring provides metabolic stability and reduced lipophilicity compared to larger heterocycles, while the C2-ethynyl group serves as a dual-purpose motif: a rigid steric vector for probing narrow binding pockets and a latent "click" handle for rapid fragment growing. This document provides the chemical rationale, specific library synthesis protocols, and vector analysis required to deploy this fragment effectively.
Part 1: The Chemical Rationale
Escaping "Flatland": The Azetidine Advantage
Modern FBDD seeks to escape the "flatland" of traditional aromatic libraries. (R)-2-Ethynylazetidine represents a "privileged" scaffold that balances structural rigidity with physicochemical favorability.
Ring Strain & Basicity: The azetidine ring possesses significant ring strain (~26 kcal/mol), which influences the basicity of the nitrogen. Compared to pyrrolidine (
), azetidine is generally less basic (), reducing non-specific protein binding while maintaining solubility.
Metabolic Stability: Despite the ring strain, azetidines often show superior metabolic stability compared to pyrrolidines, which are prone to oxidation at the
-carbon. The steric bulk of the ethynyl group at C2 further protects the nitrogen center from metabolic N-oxidation.
Vector Geometry: The (R)-stereocenter at C2 directs the ethynyl group in a distinct vector compared to the (S)-enantiomer or the planar vectors of aromatic rings. This allows the fragment to probe specific sub-pockets defined by chiral amino acid environments.
The Ethynyl Group: Connector vs. Structural Element
In this specific fragment, the terminal alkyne plays two distinct roles:
Structural Probe: It acts as a rigid, linear "rod" (bond angle 180°) that functions as a bioisostere for a cyano group or even a phenyl ring edge, but with a significantly smaller footprint.
Synthetic Handle: It is a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows the fragment to be rapidly "grown" or linked to other fragments without protecting group manipulations.
Part 2: Comparative Data & Vector Analysis
The following table contrasts (R)-2-Ethynylazetidine with its 5-membered analog, providing a quantitative basis for scaffold selection.
Table 1: Physicochemical Comparison of Heterocyclic Scaffolds
Objective: To utilize the ethynyl handle of (R)-2-Ethynylazetidine to synthesize a library of 1,4-disubstituted 1,2,3-triazoles via CuAAC. This "grows" the fragment into adjacent sub-pockets.
Reagents:
Fragment: (R)-2-Ethynylazetidine HCl (100 mM stock in DMSO).
Azide Library: Diverse set of organic azides (
) (100 mM stock in DMSO).
Catalyst:
(20 mM in water).
Reductant: Sodium Ascorbate (100 mM in water).
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in water) – Critical for protecting biomolecules and maintaining Cu(I) stability.
Plate Preparation: In a 96-well polypropylene plate, dispense 5 µL of Azide library (1 eq, 0.5 µmol) and 5 µL of (R)-2-Ethynylazetidine fragment (1 eq, 0.5 µmol).
Catalyst Mix: Premix
and THPTA in a 1:2 molar ratio. Add Sodium Ascorbate (5 eq relative to Cu).
Note: The Cu:THPTA complex prevents copper disproportionation and oxidative damage.
Reaction Initiation: Add 10 µL of the Catalyst Mix to each well.
Incubation: Seal plate and shake at room temperature for 12 hours.
Quenching: Add 50 µL of saturated EDTA solution to chelate copper.
Direct Screening: The crude reaction mixture (containing the triazole product) can often be diluted 1:1000 into assay buffer for direct biochemical screening, provided the copper is chelated.
Protocol B: Quality Control via LC-MS
Objective: Verify the integrity of the azetidine ring post-reaction, as high ring strain can lead to hydrolysis under acidic/harsh conditions.
(Hydrolysis of azetidine to ring-opened amino alcohol).
Part 4: Visualization of Workflows
Figure 1: The Fragment Growing Workflow
This diagram illustrates the logical flow from the parent fragment to a "Lead-Like" molecule using the ethynyl handle.
Caption: Workflow depicting the transition from the raw (R)-2-Ethynylazetidine fragment to a potent lead via click chemistry optimization.
Figure 2: Vector Comparison (Azetidine vs. Pyrrolidine)
A conceptual visualization of how ring size alters the projection of the ethynyl group.
Caption: Structural comparison highlighting the rigid vector projection of the azetidine ring versus the flexible pyrrolidine envelope.
References
Azetidine Physicochemical Properties
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
Click Chemistry in Drug Design
Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today.
Azetidines in STAT3 Inhibitors (Enantiomer Specificity)
Bai, L., et al. (2019). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters.
Fragment-Based Screening Methodologies
Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery.
Application Note: Reaction Mechanism of Nucleophilic Substitution on (R)-2-Ethynylazetidine
Executive Summary (R)-2-Ethynylazetidine is a high-value pharmacophore bridging the gap between conformational restriction and functional versatility. Unlike simple azetidines, the C2-ethynyl group introduces a unique el...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-2-Ethynylazetidine is a high-value pharmacophore bridging the gap between conformational restriction and functional versatility. Unlike simple azetidines, the C2-ethynyl group introduces a unique electronic environment—a propargylic center within a strained 4-membered ring.
This Application Note details the nucleophilic substitution mechanisms governing this scaffold. While direct displacement of substituents on the azetidine ring is rare without ring cleavage, the primary "substitution" mode of interest to drug developers is the Nucleophilic Ring-Opening (NRO) . This process transforms the strained cycle into functionalized acyclic amines (homopropargylic amines), critical for constructing complex peptide mimetics and alkaloids.
Key Technical Insight: The reaction is a competition between steric control (favoring C4 attack) and electronic/propargylic activation (favoring C2 attack). Controlling this regioselectivity is the central challenge.
Mechanistic Analysis
The Driving Force: Strain Release
Azetidines possess significant ring strain energy (~26 kcal/mol). However, they are kinetically stable due to the high energy barrier for amine leaving groups. Successful nucleophilic substitution requires electrophilic activation of the nitrogen atom.
Regiodivergent Pathways (C2 vs. C4)
Upon activation (protonation, Lewis acid coordination, or N-alkylation), the azetidinium ion becomes susceptible to nucleophilic attack via an
-like mechanism.
Pathway A: Steric Control (C4 Attack)
Mechanism: The nucleophile attacks the less hindered C4 position.
Outcome: Cleavage of the C4-N bond.
Stereochemistry: The chiral center at C2 is preserved . This is the preferred pathway for retaining the (R)-configuration of the ethynyl moiety.
Product:
-functionalized homopropargylic amine.
Pathway B: Electronic Control (C2 Attack)
Mechanism: The ethynyl group can stabilize the developing positive charge at C2 in the transition state (propargylic stabilization).
Specific to 2-alkynylazetidines, Gold(I) catalysts can activate the alkyne moiety directly, promoting intramolecular attack or facilitating ring opening via a complex cyclization-fragmentation mechanism [1].
Mechanistic Visualization
The following diagram illustrates the bifurcation between steric and electronic control.
Figure 1: Regiodivergent pathways in the nucleophilic ring opening of activated (R)-2-ethynylazetidine.
Experimental Protocols
Protocol A: Lewis Acid-Mediated Regioselective Ring Opening
Objective: To synthesize chiral homopropargylic amines via C4-selective attack, preserving the (R)-ethynyl stereocenter.
Reagents:
Substrate: (R)-1-Tosyl-2-ethynylazetidine (N-protection is crucial to prevent polymerization).
Nucleophile: Benzyl alcohol (BnOH) or Sodium Azide (
).
Catalyst: Boron Trifluoride Etherate (
).
Solvent: Dichloromethane (DCM), anhydrous.
Workflow:
Preparation: Dissolve (R)-1-Tosyl-2-ethynylazetidine (1.0 equiv) in anhydrous DCM (0.1 M) under Nitrogen atmosphere.
Nucleophile Addition: Add the nucleophile (1.2 equiv).
Note: For alcohols, use molecular sieves to ensure dry conditions.
Activation: Cool the reaction to
. Dropwise add (1.1 equiv).
Mechanistic Check: The Lewis acid coordinates to the sulfonyl oxygen or nitrogen, increasing the electrophilicity of the ring carbons.
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (typically 2-4 hours).
Quenching: Quench with saturated aqueous
.
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
Major Product: Attack at C4 (Retention of C2 configuration).
Minor Product: Attack at C2 (Inversion).
Selectivity: Typically >10:1 (C4:C2) for bulky nucleophiles.
Analytical Validation & Quality Control
To ensure the integrity of the reaction mechanism (specifically the preservation of chirality), the following validation steps are mandatory.
Regiochemistry Verification (NMR)
Distinguishing between C2 and C4 attack products is straightforward via
NMR.
Feature
C4-Attack Product (Homopropargylic)
C2-Attack Product (Branched)
Structure
Linear chain:
Branched:
Methine Proton
The proton to the alkyne is not to the nitrogen. Shift ~2.5-3.0 ppm.
The proton to the alkyne is also to the nitrogen. Downfield shift ~3.5-4.0 ppm.
Coupling
Distinct multiplets.
Complex coupling patterns.
Stereochemical Verification (Chiral HPLC)
Since the starting material is the (R)-enantiomer, maintaining enantiomeric excess (ee) is critical.
Column: Chiralpak AD-H or OD-H.
Mobile Phase: Hexane/Isopropanol gradients.
Standard: Compare against a racemic standard synthesized using non-stereoselective conditions (e.g., high temp, strong acid).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Polymerization of the ethynyl group.
Ensure temperature is kept low () during activation. Use dilute conditions.
Poor Regioselectivity (High C2 attack)
"Soft" nucleophiles or high temperatures favoring thermodynamic product.
Switch to "harder" nucleophiles or bulkier Lewis Acids (e.g., ) to enforce steric control.
No Reaction
Poor N-activation.
If using N-alkyl azetidines, protonation (TFA) may be insufficient; switch to quaternization (MeI) to form a permanent cation before ring opening.
References
Hirokane, T., Kariya, T., Takata, M., & Yoshida, M. (2022).[2] Gold-Catalyzed Nucleophilic Ring-Opening Reaction of 2-Alkynylazetidines with Alcohols. The Journal of Organic Chemistry, 87(18), 12366–12376.
Ghorai, M. K., Das, K., & Shukla, D. (2007).[3] Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols.[3] The Journal of Organic Chemistry, 72(15), 5859–5862.
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[4] Organic Preparations and Procedures International, 38(5), 427-465.
D'hooghe, M., & Ha, H. J. (2016).[5] Synthesis of 4- to 7-membered Heterocycles by Ring Expansion. Springer. (General reference on azetidine ring expansion chemistry).
Storage stability of (R)-2-Ethynylazetidine hydrochloride at room temperature
Technical Support Center: (R)-2-Ethynylazetidine Hydrochloride A Guide to Storage, Stability, and Purity Assessment From the Office of the Senior Application Scientist Welcome to the technical support guide for (R)-2-Eth...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: (R)-2-Ethynylazetidine Hydrochloride
A Guide to Storage, Stability, and Purity Assessment
From the Office of the Senior Application Scientist
Welcome to the technical support guide for (R)-2-Ethynylazetidine hydrochloride (CAS: 2306254-11-3). This document provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of this valuable chiral building block. Given the compound's strained four-membered ring and reactive terminal alkyne, proper storage and handling are paramount to ensure experimental success and reproducibility.
While extensive, publicly available stability data for this specific molecule is limited, this guide synthesizes information from supplier data sheets, fundamental chemical principles of related structures, and established analytical protocols to provide a robust framework for its use.[1][2]
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and stability of (R)-2-Ethynylazetidine hydrochloride.
Q1: What are the official recommended storage conditions for (R)-2-Ethynylazetidine hydrochloride?
Most suppliers recommend storing the compound at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) .[1][3] It should be kept in a tightly sealed container to protect it from moisture and air.[4][5]
Causality: The low temperature (refrigeration) is crucial to minimize the rate of potential degradation reactions.[6] The inert atmosphere is necessary because the strained azetidine ring and the terminal alkyne can be susceptible to oxidation.[6] The hydrochloride salt form is generally more stable than the free base, as protonation of the azetidine nitrogen reduces its nucleophilicity, but precautions are still vital.
Q2: I accidentally left a vial on the benchtop at room temperature for a weekend. Is it still usable?
The usability of the compound depends on the duration of exposure, humidity, light, and oxygen levels. While short-term exposure (e.g., a few hours for weighing) is generally acceptable, an extended period like a weekend at room temperature warrants verification of purity before use.
Expert Insight: Amine hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the air.[7] This absorbed water could potentially facilitate hydrolytic ring-opening of the strained azetidine ring.[8] Therefore, a visual inspection for clumping or discoloration is the first step. However, the absence of visible change does not guarantee purity. An analytical check (e.g., NMR or LC-MS) is strongly recommended to confirm the compound's integrity.
Q3: What are the primary degradation pathways I should be concerned about at room temperature?
Based on its structure, two primary degradation pathways are of concern:
Azetidine Ring Opening: The four-membered azetidine ring is sterically strained.[9][10] Under certain conditions (e.g., presence of nucleophiles or acid/base catalysis, potentially facilitated by absorbed moisture), the ring can open.[8][9][10]
Alkyne Reactivity: Terminal alkynes can undergo various reactions, including oligomerization or polymerization, which can be catalyzed by trace metal impurities or exposure to air and light.[6] While the hydrochloride salt form provides some stability, the inherent reactivity of the ethynyl group remains a consideration.
Q4: What are the visible signs of degradation?
While not definitive, you should be cautious if you observe:
Color Change: The solid material should be off-white to light yellow. Any significant darkening or change to brown or black is a strong indicator of degradation.
Change in Physical State: The material is a solid. The appearance of a gummy or oily consistency, or significant clumping (a sign of hygroscopicity), suggests that the compound has been compromised.
Q5: How can I definitively check the purity of my stored sample?
Visual inspection is insufficient. The most reliable methods for purity assessment are spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool to quickly assess purity. The appearance of new signals or a change in the integration ratios of characteristic peaks can indicate the presence of impurities or degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting impurities. A loss in the main peak area and/or the appearance of new peaks would signal degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using (R)-2-Ethynylazetidine hydrochloride that may be related to its stability.
Problem
Potential Cause (Stability-Related)
Recommended Action
Low or inconsistent reaction yields.
The purity of the (R)-2-Ethynylazetidine hydrochloride may have decreased due to improper storage, leading to a lower concentration of the active starting material.
1. Verify Purity: Before starting the reaction, run a purity check on your stored material using ¹H NMR or LC-MS. 2. Use a Fresh Sample: Compare the results by running the reaction with a freshly opened vial of the compound. 3. Re-evaluate Stoichiometry: If a lower purity is confirmed, adjust the mass of the starting material accordingly for subsequent reactions, but be aware that degradation products could interfere with the reaction.
Appearance of unexpected side products in my reaction.
Degradation products from the stored starting material may be participating in the reaction, leading to unforeseen outcomes.
1. Characterize Impurities: Use LC-MS or GC-MS to get a mass of the unexpected side products. This can provide clues as to the degradation pathway (e.g., a mass corresponding to a dimer or a ring-opened product). 2. Purify Starting Material: If feasible, re-purify the stored (R)-2-Ethynylazetidine hydrochloride by recrystallization, though this may not always be practical. The best course is often to use a new, verified lot.
The solid material has become clumpy and difficult to handle.
The compound is likely hygroscopic and has absorbed atmospheric moisture. This significantly increases the risk of hydrolytic degradation.
1. Dry Thoroughly: Dry the material under high vacuum for several hours before use. 2. Handle in a Glovebox: For future use, weigh and handle the material in a controlled, dry atmosphere (e.g., a glovebox or under a stream of inert gas). 3. Aliquot Material: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air.
Visualizing Potential Degradation
The following diagram illustrates a hypothetical degradation pathway involving intermolecular reaction, which could be accelerated by improper storage (e.g., exposure to moisture, leading to some free base formation).
Caption: Potential degradation pathways for (R)-2-Ethynylazetidine.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a method to quickly assess the purity of (R)-2-Ethynylazetidine hydrochloride and identify potential degradation.
Sample Preparation:
Accurately weigh approximately 5-10 mg of the (R)-2-Ethynylazetidine hydrochloride sample into a clean NMR tube.
Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the solvent is compatible with the hydrochloride salt.
Add a known quantity of an internal standard with a sharp, isolated peak (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) if quantitative analysis (qNMR) is desired.
Cap the tube and gently vortex until the sample is fully dissolved.
Instrument Setup:
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
Set the spectral width to cover the expected range of proton signals (~0-12 ppm).
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Data Analysis:
Process the spectrum (Fourier transform, phase correction, and baseline correction).
Integrate the characteristic peaks of (R)-2-Ethynylazetidine hydrochloride. Key regions to inspect are the azetidine ring protons and the acetylenic proton.
Carefully examine the baseline for the presence of new, small peaks.
Compare the spectrum to a reference spectrum from a new, trusted batch of the compound. The presence of significant new peaks or changes in integration ratios indicates degradation.
Protocol 2: Stability-Indicating Method by HPLC-UV/MS
This protocol outlines a method to separate the parent compound from potential degradation products.
System Preparation:
HPLC System: A standard HPLC system with a UV detector and preferably a mass spectrometer (MS).
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Acetonitrile.
Detector Wavelength: ~210 nm.
Sample Preparation:
Prepare a stock solution of (R)-2-Ethynylazetidine hydrochloride at ~1 mg/mL in a 50:50 mixture of Water:Acetonitrile.
Dilute this stock solution to a working concentration of ~50 µg/mL using the same diluent.
Prepare a "stressed" sample by dissolving a small amount of the compound in water and heating it gently (e.g., 60°C for 1-2 hours) to intentionally induce some degradation. This helps confirm the method is "stability-indicating."
Chromatographic Method:
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Gradient:
0-2 min: 5% B
2-15 min: Ramp from 5% to 95% B
15-18 min: Hold at 95% B
18-20 min: Return to 5% B and equilibrate.
This is a starting gradient and should be optimized for your specific system and impurities.
Data Analysis:
Analyze the fresh sample, the stored (room temperature) sample, and the "stressed" sample.
In the chromatogram of the stored sample, look for any new peaks that are not present in the fresh sample. The "stressed" sample should show these peaks at a greater intensity, confirming they are degradation products.
Calculate the purity of the stored sample by the peak area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
If coupled with an MS detector, analyze the mass spectra of any new peaks to help identify the structure of the degradation products.
References
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Hazard Statement (s) H302 Harmful if swallowed. - ECP Labchem. Available at: [Link]
Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available at: [Link]
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. Available at: [Link]
Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Langmuir. Available at: [Link]
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. Available at: [Link]
Which would you expect to be more stable, an internal alkyne or terminal alkyne? Explain.? - Quora. Available at: [Link]
Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. Available at: [Link]
Base strengths of amine-amine hydrochloride systems in toluene. The Journal of Physical Chemistry. Available at: [Link]
10.8: Alkynes - Chemistry LibreTexts. Available at: [Link]
Azetidine Synthesis. Science of Synthesis. Available at: [Link]
2-ethynylazetidine hydrochloride (C5H7N) - PubChemLite. Available at: [Link]
Properties of Amines and their Hydrochloride Salt. ResearchGate. Available at: [Link]
Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten: Theses. Available at: [Link]
Technical Support Center: Troubleshooting Low Yields in (R)-2-Ethynylazetidine Coupling Reactions
Welcome to the technical support center for (R)-2-ethynylazetidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable, yet chall...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for (R)-2-ethynylazetidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable, yet challenging, building block into their synthetic workflows. The unique structural features of (R)-2-ethynylazetidine—namely its strained four-membered ring and reactive terminal alkyne—present specific hurdles in common cross-coupling methodologies, most notably the Sonogashira reaction.
This document provides a structured approach to diagnosing and resolving issues leading to low product yields. We will move from foundational checks to more nuanced optimization strategies, explaining the chemical principles behind each recommendation to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with (R)-2-ethynylazetidine is not working at all. What are the most critical initial checks?
A1: When a reaction fails to initiate, the issue almost always lies with one of three foundational pillars: the catalyst system, the reaction atmosphere, or the purity of the reagents. Before attempting complex optimizations, verify these critical components. Ensure your palladium catalyst and any copper(I) cocatalyst are active and have been stored correctly to prevent degradation.[1] The reaction must be performed under a strictly inert atmosphere (argon or nitrogen), as oxygen can lead to rapid decomposition of the Pd(0) catalyst and promote unwanted alkyne homocoupling.[2][3] Finally, confirm the purity of your azetidine, aryl halide, and amine base, as contaminants can poison the catalyst.[2]
Q2: I'm observing a significant amount of a byproduct with double the molecular weight of my starting alkyne. What is it and how can I prevent it?
A2: This is a classic sign of alkyne homocoupling, also known as Glaser-Hay coupling, which produces a 1,3-diyne.[2] This side reaction is primarily promoted by the copper(I) cocatalyst in the presence of oxygen.[3] To minimize it, first ensure your solvent and base are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas. If homocoupling persists, consider the following:
Reduce Copper Loading: Titrate the Cu(I) catalyst down to the minimum effective amount (e.g., 0.5–2 mol%).
Slow Alkyne Addition: Add the (R)-2-ethynylazetidine solution slowly via syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling pathway.[2]
Switch to a Copper-Free Protocol: Many modern Sonogashira variations are designed to run without a copper cocatalyst, which completely eliminates this side reaction.[4][5][6] These protocols may require a different ligand or solvent system but are often highly effective.[7]
Q3: My reaction mixture turns black shortly after adding the reagents. What does this indicate?
A3: The formation of a black precipitate, known as "palladium black," is a visual indicator of the decomposition and agglomeration of your palladium catalyst.[2] The active, soluble Pd(0) species has crashed out of solution, rendering it inactive. This is most commonly caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1][2] To prevent this, rigorously degas all solvents and reagents and ensure your reaction setup is leak-free. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure the conditions are suitable for its in-situ reduction to the active Pd(0) state.
Q4: Is it necessary to protect the nitrogen on the azetidine ring?
A4: Yes, in almost all cases, protecting the azetidine nitrogen is critical for a successful coupling reaction. The free secondary amine is a Lewis base and can coordinate to the palladium center, inhibiting catalytic activity or leading to undesired side reactions.[8] Protection masks this basicity, improves the substrate's solubility in common organic solvents, and prevents potential N-arylation side reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective choice as it is stable to most Sonogashira conditions and can be readily removed later.[9][10]
In-Depth Troubleshooting Guide
Symptom: No Reaction or Trace Conversion
When initial checks on catalysts and atmosphere do not resolve a complete reaction failure, a systematic review of your reaction parameters is required. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for no product yield.
Detailed Analysis:
Catalyst System Integrity: The choice of palladium source, ligand, and cocatalyst is paramount. While PdCl₂(PPh₃)₂ is a common precatalyst, it requires in-situ reduction to Pd(0), which can sometimes be inefficient. Using a direct Pd(0) source like Pd(PPh₃)₄ can be a more reliable starting point.[1] For less reactive aryl bromides or chlorides, the oxidative addition step is often rate-limiting.[11] In these cases, standard ligands like PPh₃ are insufficient. Switching to bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) can dramatically accelerate the reaction.[8]
Azetidine Reactivity & Protection: The unprotected (R)-2-ethynylazetidine is problematic. The secondary amine can act as a ligand, binding to the palladium and halting the catalytic cycle. A robust N-protecting group is essential. The Boc group is recommended due to its stability under typical basic conditions used in Sonogashira couplings.[12]
Protocol: N-Boc Protection of (R)-2-Ethynylazetidine
Dissolve (R)-2-ethynylazetidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
Upon completion, concentrate the mixture under reduced pressure.
Purify the crude product via column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-Boc-(R)-2-ethynylazetidine.
Symptom: Low Yield with Significant Starting Material Remaining
This outcome suggests that the reaction is proceeding, but it is either too slow or has stalled. The cause is typically suboptimal reaction parameters related to the base, solvent, or temperature.
1. Optimizing the Base and Solvent System:
The base is not merely a spectator; it deprotonates the alkyne to form the reactive acetylide and neutralizes the HX generated in the catalytic cycle.[1] The choice of base is often linked to the solvent.
Amine Bases (e.g., Et₃N, DIPEA): These are very common and can often serve as both the base and part of the solvent system.[11] They are effective at solubilizing the catalyst complex. However, they can be a source of impurities; distillation before use is highly recommended.[13]
Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These can be advantageous in certain solvent systems, particularly more polar aprotic solvents like DMF or DMSO.[14] However, they can lead to heterogeneous mixtures, which may require more vigorous stirring.
Solvent Choice: The solvent must solubilize all components and can influence the catalytic cycle. While DMF is common, it can sometimes inhibit the reaction by competing for coordination sites on the palladium.[15][16] Toluene, THF, and dioxane are excellent alternatives.[15][17] The polarity of the solvent can significantly impact reaction efficiency.[15]
Parameter
Recommendation
Rationale
Base
Start with Et₃N or DIPEA (2-3 eq). If yields are low, screen K₃PO₄ or Cs₂CO₃.
Amine bases are generally well-suited for Pd/Cu systems. Inorganic bases can be more effective in copper-free systems or with specific ligands.[14]
Solvent
THF, Dioxane, or Toluene are good starting points. DMF or DMSO can be effective but may require more optimization.[15][17][18]
Solvent polarity affects catalyst stability and the rate of key steps in the catalytic cycle. Non-polar solvents like toluene can sometimes give better yields than polar aprotic solvents like DMF.[15]
Temperature
For aryl iodides: RT to 50 °C. For aryl bromides/chlorides: 60 °C to 110 °C.
Oxidative addition is more difficult for less reactive halides and requires more thermal energy.[3][11]
2. General Protocol for Optimization:
This general protocol provides a robust starting point for coupling N-Boc-(R)-2-ethynylazetidine.
To a dry Schlenk flask under argon, add the aryl halide (1.0 eq), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and CuI (1-5 mol%).
Add the degassed solvent (e.g., THF or Toluene) and the amine base (e.g., Et₃N, 3 eq).
Add a solution of N-Boc-(R)-2-ethynylazetidine (1.1-1.2 eq) in the same solvent dropwise.
Stir the reaction at the appropriate temperature (see table above) and monitor progress by TLC or LC-MS.[1]
Upon completion, filter the reaction mixture through a pad of celite, concentrate, and purify by column chromatography.
Symptom: Significant Byproduct Formation
When side products are the primary issue, it's crucial to understand the competing reaction pathways. For ethynylazetidine, the main culprits are Glaser homocoupling and reactions involving the azetidine ring itself.
Caption: Desired Sonogashira coupling vs. Glaser side reaction.
1. Mitigating Azetidine Strain-Related Issues:
The inherent ring strain of the azetidine moiety can sometimes lead to unexpected reactivity or decomposition under harsh conditions.[19] While N-protection significantly mitigates this, if you observe unidentifiable byproducts, especially at high temperatures, consider the following:
Lower Reaction Temperature: If possible, use a more active catalyst system (e.g., a more electron-rich ligand) that allows the reaction to proceed at a lower temperature.
Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.
2. Selecting a Nitrogen Protecting Group:
The stability of the protecting group is crucial. While Boc is generally robust, highly acidic or basic conditions (which should be avoided anyway) can compromise it.
By systematically addressing these potential points of failure, researchers can significantly improve the yield and reliability of coupling reactions involving the (R)-2-ethynylazetidine scaffold, unlocking its full potential in medicinal chemistry and drug discovery.
References
Rosa, G. et al. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. Available at: [Link]
MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Available at: [Link]
ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling.... Available at: [Link]
Clark, J. H. et al. (2016). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journals. Available at: [Link]
ResearchGate. (n.d.). Aziridine- and azetidine-based catalytic systems. Modulation of ring.... Available at: [Link]
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]
Wang, Z. et al. (n.d.). Merging strain-release and copper catalysis: the selective ring-opening cross-coupling of 1,2-oxazetidines with boronic acids. Chemical Communications (RSC Publishing). Available at: [Link]
Mohajer, F. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]
ResearchGate. (n.d.). Copper-free Sonogashira coupling reactions in the presence of the Et2Zn. Available at: [Link]
Reddit. (2020). Sonogashira troubleshooting help needed : r/Chempros. Available at: [Link]
Organic Synthesis. (n.d.). Protecting Groups. Available at: [Link]
Wang, R. et al. (2014). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. PubMed. Available at: [Link]
Journal of the American Chemical Society. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. Available at: [Link]
Mohajer, F. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. Available at: [Link]
Nikoshvili, L. Z. et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. Available at: [Link]
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Chemical Communications (RSC Publishing). (n.d.). Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule. Available at: [Link]
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
SynArchive. (n.d.). Protecting Groups List. Available at: [Link]
ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]
ResearchGate. (n.d.). Protective Group Strategies. Available at: [Link]
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen : r/Chempros. Available at: [Link]
Chemical Science (RSC Publishing). (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Available at: [Link]
Organic Chemistry Portal. (n.d.). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Available at: [Link]
Maiti, D. et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. MIT Open Access Articles. Available at: [Link]
Technical Support Center: Handling & Troubleshooting (R)-2-Ethynylazetidine Hydrochloride
Welcome to the Technical Support Center for (R)-2-Ethynylazetidine hydrochloride (CAS: 2306254-11-3)[1]. This chiral building block is a critical intermediate for synthesizing complex azetidine-containing therapeutics, p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (R)-2-Ethynylazetidine hydrochloride (CAS: 2306254-11-3)[1]. This chiral building block is a critical intermediate for synthesizing complex azetidine-containing therapeutics, primarily utilized in Click chemistry (CuAAC) and Sonogashira cross-couplings.
While the hydrochloride salt form provides essential stability to the highly strained secondary amine ring, it introduces a significant handling challenge: severe hygroscopicity[2]. This guide provides field-validated protocols, mechanistic insights, and troubleshooting steps to ensure absolute reproducibility in your synthetic workflows.
Part 1: The Causality of Hygroscopicity (Mechanistic Insight)
Why does this specific salt absorb moisture so aggressively?
The energetic driving force is the hydration of the chloride anion and the protonated azetidinium cation. When exposed to ambient humidity, the lattice energy of the crystalline salt is rapidly overcome by the hydration energy. The powder absorbs atmospheric water until it ultimately dissolves in its own absorbed moisture—a process known as deliquescence[3].
The Chemical Consequence:
Trace water does not merely lower the effective mass of your reagent (causing stoichiometric imbalances); it actively poisons downstream transition-metal catalyzed reactions. For example, in Sonogashira couplings, adventitious water can protonate the delicate alkynyl-palladium intermediate, leading to terminal alkyne homocoupling (Glaser-type coupling) instead of the desired cross-coupling product[4].
Caption: Mechanistic impact of trace moisture on downstream transition-metal catalyzed couplings.
Part 2: Quantitative Data & Material Classification
Understanding the severity of moisture uptake dictates the required handling equipment. Based on standard pharmacopeia classifications for hygroscopic hydrochloride salts[5], the following table summarizes the expected behavior of (R)-2-Ethynylazetidine HCl under varying environmental conditions.
Protocol A: Inert Atmosphere Weighing & Transfer (Self-Validating System)
To prevent stoichiometric imbalances, the compound must be weighed without atmospheric exposure[6].
Preparation: Transfer the sealed stock vial of (R)-2-Ethynylazetidine HCl, a tared reaction flask, and a micro-spatula into an inert atmosphere glovebox (Argon or Nitrogen, H₂O < 1 ppm)[4].
Static Elimination: Use an anti-static gun (zerostat) on the weighing paper and spatula. Hygroscopic powders often carry static charges that cause them to repel and scatter inside the ultra-dry environment of a glovebox.
Weighing by Difference: Weigh the stock vial containing the salt. Transfer the approximate required mass directly into the reaction flask. Re-weigh the stock vial. The difference is the exact mass transferred.
Causality: This minimizes the time the salt spends spread out on an open balance pan, reducing contamination risk even within the glovebox.
Sealing: Seal the reaction flask with a rubber septum and wrap securely with Parafilm before removing it from the glovebox.
Protocol B: Remediation & Azeotropic Drying
If the salt has clumped or turned into a sticky gum, heating it in an open oven will cause thermal decomposition of the strained azetidine ring[2]. Use azeotropic drying instead.
Suspension: Suspend the wet (R)-2-Ethynylazetidine HCl in anhydrous toluene (10 mL per gram of salt) in a round-bottom flask.
Evaporation: Attach the flask to a rotary evaporator. Apply vacuum (approx. 50 mbar) and gently heat the water bath to 40°C.
Azeotrope Formation: Toluene and water form a minimum-boiling azeotrope, allowing water to be removed at low temperatures, preserving the integrity of the azetidine ring.
Desiccation: Once the solvent is removed and a free-flowing powder is obtained, transfer the flask immediately to a vacuum desiccator containing P₂O₅ for 24 hours[2].
Protocol C: Karl Fischer (KF) Titration for Moisture Verification
Before using remediated salt in sensitive catalysis, validate the dryness to create a self-validating workflow.
Sample Prep: Inside the glovebox, dissolve 50 mg of the dried salt in 1 mL of anhydrous methanol.
Injection: Inject the solution into a coulometric Karl Fischer titrator.
Validation: The water content must read < 0.5% (w/w). If the reading is higher, repeat Protocol B. Do not proceed to catalysis.
Caption: Decision logic and moisture control workflow for handling hygroscopic hydrochloride salts.
Part 4: Troubleshooting FAQs
Q: My (R)-2-Ethynylazetidine HCl arrived as a hard block rather than a powder. Is it degraded?A: Not necessarily. Hydrochloride salts often sinter or clump during transit due to minor temperature fluctuations causing trace moisture to dissolve and re-precipitate the salt[3]. Perform Protocol C (KF Titration). If moisture is <0.5%, simply crush the block in a glovebox using an agate mortar and pestle. If >0.5%, perform Protocol B.
Q: I am observing erratic NMR integration for the azetidine protons compared to the alkyne proton. What is happening?A: This is a classic symptom of a wet sample. The broad water peak in ¹H-NMR (around 4.7 ppm in D₂O or 1.5 ppm in CDCl₃) can overlap with the azetidine ring protons, artificially inflating their integration values. Furthermore, trace moisture can cause rapid deuterium exchange with the terminal alkyne proton if the NMR solvent is slightly basic. Dry the sample and run the NMR in strictly anhydrous DMSO-d₆.
Q: My CuAAC (Click) reaction using this building block is yielding less than 20% product. How do I fix this?A: The hygroscopic water in the salt is likely oxidizing your Cu(I) catalyst to inactive Cu(II). You have two self-validating solutions:
Dry the salt rigorously using Protocol B prior to the reaction.
Add a mild reducing agent, such as sodium ascorbate (0.2 to 0.5 equivalents), directly to the reaction mixture to continuously reduce any adventitious Cu(II) back to the active Cu(I) species.
Technical Support Center: Troubleshooting Ethynyl Azetidine Synthesis & Alkyne Polymerization
Welcome to the Technical Support Center for advanced heterocyclic synthesis. Ethynyl azetidines (such as (2R)-2-ethynylazetidine and 3-ethynylazetidine) are highly strained, four-membered nitrogen heterocycles that serve...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced heterocyclic synthesis. Ethynyl azetidines (such as (2R)-2-ethynylazetidine and 3-ethynylazetidine) are highly strained, four-membered nitrogen heterocycles that serve as critical bioisosteres and rigid scaffolds in modern drug discovery[1].
However, synthesizing and functionalizing these molecules presents a severe chemical contradiction: the harsh basic or transition-metal-catalyzed conditions required to close the azetidine ring or functionalize the scaffold directly threaten the highly reactive terminal alkyne (-C≡CH)[2]. Without precise control, the ethynyl group will undergo uncontrolled polymerization, degradation, or oxidative homocoupling[3].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to preserve the integrity of the ethynyl group throughout your synthetic workflow.
FAQ 1: Protecting Group Strategies for Base-Catalyzed Cyclization
Q: During the base-catalyzed intramolecular cyclization of my amino alcohol precursor to form the azetidine ring, my terminal alkyne degrades or polymerizes. How can I prevent this?
A: The terminal alkyne proton is highly acidic (pKa ≈ 25). The strong bases (e.g., n-butyllithium, sodium amide, or alkoxides) required to drive the cyclization of the azetidine ring will readily deprotonate an unprotected terminal alkyne[4]. This generates an alkynyl anion that can act as a nucleophile, attacking unreacted precursors or initiating uncontrolled anionic polymerization.
Causality Insight: To prevent this, the alkyne must be masked with a trialkylsilyl protecting group prior to cyclization[5]. While Trimethylsilyl (TMS) is the most common protecting group, it is highly susceptible to cleavage under basic conditions and will likely fall off during azetidine ring closure[4]. Instead, you must use a Triisopropylsilyl (TIPS) group. The extreme steric bulk of the three isopropyl ligands acts as a physical shield, completely blocking the base from attacking the susceptible Si-C bond[4],[6].
Quantitative Comparison: Silyl Protecting Groups for Alkynes
Protecting Group
Structure
Steric Hindrance
Stability to Strong Base
Recommended Deprotection
TMS (Trimethylsilyl)
-Si(CH₃)₃
Low
Poor (Cleaves easily)
K₂CO₃/MeOH or mild acid
TES (Triethylsilyl)
-Si(CH₂CH₃)₃
Moderate
Moderate
TBAF/THF
TBS (tert-Butyldimethylsilyl)
-Si(CH₃)₂(C(CH₃)₃)
High
Good
TBAF/THF
TIPS (Triisopropylsilyl)
-Si(CH(CH₃)₂)₃
Very High
Excellent (Robust)
TBAF/THF or AgF/MeOH
Data summarized from established protecting group strategies for sensitive terminal alkynes[4].
FAQ 2: Preventing Glaser Coupling in Metal-Catalyzed Workflows
Q: I am performing a CuAAC (Click) or Sonogashira coupling on my N-Boc-3-ethynylazetidine. The reaction yields a bimodal mass distribution and insoluble polymeric sludge. What is happening?
A: You are observing Glaser coupling (alkyne-alkyne oxidative homocoupling), a notorious side reaction in copper-catalyzed systems that consumes up to 20% of the alkyne substrate and generates polymeric byproducts[3].
Causality Insight: Glaser coupling rarely occurs during the strictly anaerobic phase of your reaction. Instead, it is triggered during the post-polymerization/post-reaction workup upon the very first exposure to ambient oxygen[3],[7]. When oxygen enters the system, it rapidly oxidizes the active Cu(I) catalyst to Cu(II). The Cu(II) species then facilitates the formation of alkyne radicals, which rapidly dimerize or polymerize[7],[8].
To prevent this, you must interrupt the oxidation of Cu(I) before exposing the reaction to air.
Protocol: Anaerobic Quench to Prevent Glaser Coupling
This protocol is a self-validating system: the absence of a bimodal peak in GPC/LC-MS confirms successful inhibition of the radical pathway.
Maintain Anaerobic Conditions: Once the primary cross-coupling or click reaction is complete (verified via TLC or LC-MS), do not open the reaction flask to the atmosphere.
Thermal Quench: Cool the reaction mixture to below -28 °C using a dry ice/acetone bath. Low temperatures kinetically suppress the homocoupling mechanism[7].
Chemical Quench (The Reductant): Inject a 10-fold molar excess (relative to the copper catalyst) of a reducing agent directly into the sealed flask. (+)-Sodium L-ascorbate or tin(II) 2-ethylhexanoate are highly recommended[7].
Validation & Workup: Stir for 15 minutes. The reducing agent ensures that any Cu(II) formed upon subsequent oxygen exposure is immediately reduced back to Cu(I), breaking the Glaser catalytic cycle[3]. You may now safely open the flask to air and proceed with standard aqueous workup and copper extraction.
Caption: Mechanistic pathway of oxidative Glaser homocoupling and its prevention via chemical reduction.
FAQ 3: Safe Deprotection Protocols for Strained Rings
Q: How do I safely remove the TIPS protecting group without ring-opening the highly strained azetidine?
A: The azetidine ring is highly susceptible to nucleophilic ring-opening under harsh acidic or thermal conditions. Therefore, deprotection must rely on the specific thermodynamic affinity between Silicon and Fluorine, rather than brute-force pH adjustments[4].
Causality Insight: The high bond dissociation energy of the Si-F bond drives the cleavage of the C-Si bond. While Tetrabutylammonium fluoride (TBAF) is the standard reagent, the extreme steric bulk of TIPS can sometimes require prolonged heating with TBAF, which risks degrading the azetidine. A superior alternative for highly encumbered, sensitive heterocycles is Kim's silver fluoride (AgF) method [6]. The Ag(I) ion coordinates with the alkyne's π-system, pulling electron density away and weakening the C-Si bond. This allows the fluoride ion to attack the silicon atom efficiently at room temperature under completely neutral conditions[6].
Protocol: Mild AgF Deprotection of TIPS-Ethynyl Azetidines
Preparation: In a flame-dried flask wrapped in aluminum foil (to prevent light-induced silver degradation), dissolve 1.0 equivalent of the TIPS-protected ethynyl azetidine in anhydrous methanol (0.1 M concentration)[6].
Reagent Addition: Degas the solution with argon for 10 minutes. Add 1.5 equivalents of Silver Fluoride (AgF) in a single portion in the dark[6].
Reaction: Stir the mixture at room temperature (23 °C). Monitor the reaction via TLC (typically complete within 2–4 hours).
Quench & Validation: Once the starting material is consumed, quench with saturated aqueous ammonium chloride (do not use strong HCl, as it may protonate and open the azetidine ring). Filter the resulting silver salts through a pad of Celite, wash with diethyl ether, and concentrate the filtrate to yield the pure terminal alkyne[6].
Caption: Optimized synthetic workflow for ethynyl azetidines, integrating protection and mild deprotection strategies.
References
Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions
Journal of the American Chemical Society[Link]
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers
ResearchGate[Link]
Silanes as Protecting Groups for Terminal Alkyne
Gelest Technical Library[Link]
Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives
SciELO[Link]
Solving solubility issues of (R)-2-Ethynylazetidine in non-polar solvents
Technical Support Center: (R)-2-Ethynylazetidine Introduction for the Researcher (R)-2-Ethynylazetidine is a valuable chiral building block in modern medicinal chemistry. Its strained four-membered ring and reactive ethy...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: (R)-2-Ethynylazetidine
Introduction for the Researcher
(R)-2-Ethynylazetidine is a valuable chiral building block in modern medicinal chemistry. Its strained four-membered ring and reactive ethynyl group offer unique opportunities for scaffold development and drug design.[1][2] However, its amphiphilic nature—possessing both a polar nitrogen-containing heterocycle and a non-polar alkyne moiety—presents significant solubility challenges, particularly in non-polar solvent systems required for many organic transformations.
This guide provides a troubleshooting framework and practical solutions for researchers encountering difficulties in dissolving the free base form of (R)-2-Ethynylazetidine. Our approach is rooted in foundational chemical principles to empower you to make informed, rational decisions during your experimental design.
Q1: What are the structural features of (R)-2-Ethynylazetidine, and how do they influence its expected solubility?
Answer: The solubility behavior of (R)-2-Ethynylazetidine is dictated by its distinct molecular regions:
The Polar "Head": The azetidine ring is a nitrogen-containing heterocycle. The nitrogen atom has a lone pair of electrons, making this part of the molecule polar and capable of acting as a hydrogen bond acceptor. Saturated nitrogen heterocycles are often incorporated into drug candidates to improve properties like aqueous solubility.[3][4]
The Non-Polar "Tail": The ethynyl (acetylenic) group is composed of carbon-carbon and carbon-hydrogen bonds, which are non-polar. This hydrocarbon tail prefers to interact with non-polar environments.
This duality means the molecule does not fit neatly into "polar" or "non-polar" categories. According to the fundamental principle of "like dissolves like," this creates a conflict when trying to dissolve it in a purely non-polar solvent like hexane, which lacks any polar functional groups to interact favorably with the azetidine ring.[5][6]
Table 1: Summary of available physicochemical properties for (R)-2-Ethynylazetidine.
Q2: I'm observing an oily residue, cloudiness, or complete insolubility when adding (R)-2-Ethynylazetidine to hexane or toluene. What's happening at the molecular level?
Answer: You are observing macroscopic evidence of intermolecular force incompatibility. The polar azetidine portions of the (R)-2-Ethynylazetidine molecules are more strongly attracted to each other than to the surrounding non-polar solvent molecules (e.g., hexane).[6] This self-association leads to the formation of aggregates that are not solvated by the bulk solvent, resulting in phase separation (oily residue) or precipitation. The energy required to break the favorable dipole-dipole interactions between the solute molecules is not compensated by the weak van der Waals forces that would form between the solute and the non-polar solvent.[8]
Q3: Before attempting advanced methods, what is the first, systematic step I should take to characterize its solubility in my chosen non-polar solvent?
Answer: A systematic, small-scale solubility assessment is critical to establish a baseline and conserve material. We recommend a modified shake-flask approach.[9][10]
Protocol: Baseline Solubility Assessment
Preparation: To a 4 mL glass vial, add approximately 1-2 mg of (R)-2-Ethynylazetidine.
Solvent Addition: Add your non-polar solvent of choice (e.g., hexane) dropwise, starting with 100 µL.
Mixing: Cap the vial securely and vortex for 30-60 seconds at room temperature.
Observation: Visually inspect the solution against a dark background for any undissolved material or cloudiness.
Incremental Addition: If the compound has not dissolved, continue adding the solvent in 100 µL increments, vortexing after each addition, until the compound fully dissolves or you reach a total volume of 2 mL.
Documentation: Record the volume of solvent required to dissolve the material. This gives you an approximate solubility (e.g., mg/mL). If it remains insoluble at 2 mL, its solubility is <1 mg/mL.
This protocol prevents the waste of valuable starting material and provides a quantitative starting point for troubleshooting.
Q4: My reaction must be conducted in a non-polar medium. What is the most effective strategy to improve the solubility of (R)-2-Ethynylazetidine?
Answer: The most practical and widely used strategy in a synthesis lab is co-solvency .[11] This involves adding a small amount of a miscible, slightly more polar solvent to the primary non-polar solvent. The co-solvent acts as a "bridge," creating a micro-environment that is more energetically favorable for both the polar and non-polar parts of the solute and solvent.[12]
The Causality Behind Co-Solvency:
The co-solvent disrupts the strong self-association of the (R)-2-Ethynylazetidine molecules and simultaneously improves the interaction between the solute and the bulk solvent system. This significantly lowers the energy barrier to dissolution.[13]
Workflow 1: Systematic Approach to Co-Solvent Selection and Implementation
This workflow provides a logical path from identifying the problem to finding a robust solution for your reaction.
dot
Caption: Decision workflow for solving solubility issues.
Protocol: Co-Solvent Titration for Solubility Enhancement
Objective: To determine the minimum amount of a suitable co-solvent needed to dissolve (R)-2-Ethynylazetidine in a primary non-polar solvent.
Materials:
(R)-2-Ethynylazetidine
Primary non-polar solvent (e.g., Toluene, Hexane)
Selected co-solvent (see Table 2, e.g., Tetrahydrofuran (THF), Diethyl Ether)
Vials, syringes, or micropipettes
Procedure:
Setup: In a vial, suspend a known amount of (R)-2-Ethynylazetidine (e.g., 10 mg) in a specific volume of your primary non-polar solvent (e.g., 1 mL of Toluene). This should result in a cloudy suspension or biphasic mixture.
Co-Solvent Addition: Add the chosen co-solvent (e.g., THF) dropwise (or in 10-20 µL increments) to the stirring suspension.
Observe and Mix: After each addition, cap the vial and vortex for 20-30 seconds. Observe for dissolution.
Endpoint: Continue adding the co-solvent until a completely clear, homogeneous solution is obtained.
Calculate: Record the total volume of co-solvent added. Calculate the final solvent ratio (e.g., 1000 µL Toluene : 150 µL THF, which is ~13% v/v THF).
Validation: Before scaling up your main reaction, ensure that this new co-solvent system does not negatively impact your reaction chemistry (e.g., by reacting with reagents like strong organolithics).
Solvent
Type
Relative Polarity
Use Case / Comment
n-Hexane
Non-Polar
0.009
Very non-polar. Often the source of solubility issues.
Toluene
Non-Polar
0.099
Aromatic, slightly more polar than hexane. Common reaction solvent.[14][15]
Dichloromethane (DCM)
"Borderline" Aprotic
0.309
Can be a good primary solvent if hexane/toluene fail.[16][17]
Diethyl Ether
Co-Solvent
0.117
Excellent, volatile co-solvent. Miscible with most non-polar solvents.[15]
Tetrahydrofuran (THF)
Co-Solvent
0.207
Very common and effective co-solvent. Slightly more polar than ether.[18]
Ethyl Acetate
Co-Solvent
0.228
A more polar option for a co-solvent if THF is insufficient.[19]
Table 2: Properties of selected non-polar solvents and potential co-solvents. Relative polarity values are normalized for comparison.[15][17][19]
Advanced Troubleshooting & Safety
Q5: The co-solvent approach isn't working, or I cannot use a co-solvent in my system. Are there any other options?
Answer: If co-solvents are not viable, you may consider two other physical methods, but with significant caveats:
Temperature Increase: Gently warming the solvent can increase the solubility of a solute.[20]
Protocol: While stirring, slowly warm your solvent/solute mixture by a few degrees at a time (e.g., from 25°C to 40°C) and observe for dissolution.
Warning: (R)-2-Ethynylazetidine is a strained, reactive molecule. Increased temperature can lead to decomposition or unwanted side reactions. Always perform this on a small scale first and monitor for any color changes that might indicate degradation.
Surfactants: In formulation science, surfactants are used to create micelles that encapsulate poorly soluble compounds.[21] This is generally not applicable for typical organic synthesis as the surfactant would complicate the reaction and purification. However, for certain applications, a non-ionic surfactant might be considered, but this is an expert-level solution that requires significant development.
Q6: What are the critical safety precautions when handling (R)-2-Ethynylazetidine and these solvent systems?
Answer: Your safety is paramount. Always adhere to the following:
Consult the SDS: Before any work, obtain and read the Safety Data Sheet (SDS) for (R)-2-Ethynylazetidine and all solvents used.[1]
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[22]
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[23]
Solvent Hazards: Be aware that most organic solvents are flammable. Keep them away from ignition sources.
Handling: (R)-2-Ethynylazetidine is a chiral building block and should be handled with care as its toxicological properties are not well-documented.[1] Treat it as a potentially hazardous substance.
References
Vertex AI Search. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC. Retrieved March 7, 2026.
CymitQuimica. (n.d.). Non Polar Solvents. Retrieved March 7, 2026.
Benchchem. (n.d.). A Comprehensive Technical Guide to the Solubility and Stability of 2-(3-Chlorophenyl)azetidine. Retrieved March 7, 2026.
Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. Retrieved March 7, 2026.
Pharma Excipients. (2022, May 30).
Vertex AI Search. (n.d.). Polarity of Solvents. Retrieved March 7, 2026.
Reichardt, C. (n.d.). Solvents and Polarity. In Solvents and Solvent Effects in Organic Chemistry. Retrieved March 7, 2026, from [Link]
Benchchem. (2025). (2R)-2-Ethynylazetidine CAS number and properties. Retrieved March 7, 2026.
Benchchem. (2025). (2R)-2-Ethynylazetidine: A Novel Building Block in Chemistry - An In-depth Technical Guide. Retrieved March 7, 2026.
Wikipedia. (n.d.). Cosolvent. Retrieved March 7, 2026.
Benchchem. (2025). Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability. Retrieved March 7, 2026.
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved March 7, 2026.
Compound Interest. (n.d.). A brief guide to the types and uses of solvents. Retrieved March 7, 2026.
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Nonpolar solvent. Retrieved March 7, 2026.
Tenger Chemical. (2024, November 10). Exploring the Properties and Applications of Non-Polar Organic Solvents in Various Industries. Retrieved March 7, 2026.
Vertex AI Search. (n.d.). non polar organic solvents. Retrieved March 7, 2026.
Hoye, T.R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota. Retrieved March 7, 2026.
Technical Support Center: Copper Remediation for (R)-2-Ethynylazetidine Click Products
Executive Summary & Diagnostic The Challenge: (R)-2-Ethynylazetidine derivatives present a "perfect storm" for copper retention. The azetidine ring nitrogen, combined with the newly formed triazole from the click reactio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Diagnostic
The Challenge:
(R)-2-Ethynylazetidine derivatives present a "perfect storm" for copper retention. The azetidine ring nitrogen, combined with the newly formed triazole from the click reaction, creates a bidentate or tridentate ligand pocket that binds Cu(I)/Cu(II) with high affinity. Furthermore, the high polarity of the azetidine core often leads to product loss during standard aqueous extractions.
Diagnostic: Do I have residual Copper?
Before initiating remediation, confirm the contamination type:
Best for: N-Boc protected azetidines soluble in organic solvents.
Why it works: Standard EDTA washes often fail because azetidines coordinate Cu tighter than EDTA at neutral pH. We use Ammonium Hydroxide to form the water-soluble
complex.
Dilution: Dilute the crude reaction mixture with Dichloromethane (DCM) or Chloroform .
Note: Avoid Ethyl Acetate if the product is polar; it extracts copper poorly compared to chlorinated solvents.
The "Blue" Wash: Wash the organic phase with a 10% aqueous solution of
(Ammonium Hydroxide) saturated with .
Observation: The aqueous layer should turn deep blue (Cu-Ammonia complex).
Cycle: Repeat Step 2 until the aqueous layer is colorless (typically 3-4 cycles).
Final Polish: Wash once with 0.1 M EDTA (pH 8) to catch trace ions.
Best for: Free-base azetidines or water-soluble derivatives where liquid-liquid extraction causes yield loss.
Recommended Phase: SiliaMetS® Thiol or Thiourea.
Dissolution: Dissolve crude product in THF, MeOH, or DMF (10 mL/g).
Loading: Add SiliaMetS® Thiol (4 equivalents relative to Cu catalyst used).
Calculation: If you used 10 mol% Cu, add 40 mol% equivalent of resin.
Incubation: Stir gently at room temperature for 4–12 hours.
Tip: Do not use magnetic stir bars if possible; they grind the resin. Use an orbital shaker.
Filtration: Filter through a 0.45 µm PTFE fritted syringe filter or a Celite pad.
Wash: Rinse the resin cake with MeOH to recover adsorbed product.
Analysis: Check supernatant color. If clear, proceed to evaporation.
Method C: TMT Precipitation (Large Scale / High Throughput)
Best for: >1g scale where resin cost is prohibitive.
Reagent: Trimercaptotriazine (TMT), specifically the sodium salt (TMT-Na3).[4]
Preparation: Dissolve crude product in a water-miscible solvent (THF or Acetone).
Activation: Add TMT-Na3 (3 equivalents relative to Cu) dissolved in a minimum amount of water.
Precipitation: Stir for 30 minutes. A dense precipitate (Cu-TMT complex) will form.
Separation: Filter off the precipitate. The complex is highly stable and non-leaching.
Workup: Evaporate the filtrate.
Comparative Data: Method Efficiency
Feature
EDTA/NH4OH Wash
SiliaMetS® Thiol Resin
TMT Precipitation
Cu Removal Efficiency
85–95%
> 99% (Single digit ppm)
> 98%
Product Recovery
Low (if polar azetidine)
High (Physical filtration)
High
Time Required
1–2 Hours
4–12 Hours
1 Hour
Cost
Low
High
Moderate
Suitability
N-Boc Azetidines
Free Amine Azetidines
Large Scale Batches
Frequently Asked Questions (FAQ)
Q: My product is still green after a Thiol resin treatment. Why?A: The copper might be in the Cu(I) oxidation state, which binds differently. Thiol resins work best on Cu(II).
Fix: Stir the solution open to air for 30 minutes to oxidize Cu(I) to Cu(II), or add a mild oxidant (dilute peroxide) only if your azetidine/alkyne is stable to oxidation. Alternatively, switch to SiliaMetS® Thiourea , which has higher affinity for Cu(I).
Q: Can I use acidic washes (1M HCl) to remove Copper?A:Avoid this. While acid protonates the azetidine nitrogen (breaking the chelation), azetidine rings are strained. Strong acids can trigger ring-opening polymerization or hydrolysis, especially if the "click" triazole stabilizes a leaving group pathway. Stick to neutral or basic chelation (EDTA/Ammonia).
Q: What are the regulatory limits for Copper in my final compound?A: According to ICH Q3D Guidelines , Copper is a Class 3 impurity.
Oral PDE: 3000 µ g/day .
Parenteral PDE: 300 µ g/day .
Interpretation: While Class 3 is less toxic, the catalytic load in click chemistry (often 1-5 mol%) is massive compared to these ppm limits. You must demonstrate removal.[5]
Q: The azetidine is trapping copper in the NMR (broad peaks). How do I fix the NMR sample without repurifying the whole batch?A: Add a few milligrams of KCN (Potassium Cyanide) or D-Penicillamine directly to the NMR tube. Shake and let settle. The cyanide/penicillamine will strip the copper from the azetidine, sharpening the peaks for characterization. Warning: Handle KCN with extreme care.
References
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Guideline for Elemental Impurities Q3D(R1).
Solid-Supported Scavengers. SiliCycle Inc. SiliaMetS® Metal Scavengers User Guide.
TMT Precipitation Chemistry. Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter on Heavy Metal Removal).
Azetidine Stability. Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.
Click Chemistry Workup Protocols. Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][6] Chemical Reviews, 108(8), 2952–3015.
Comparative Guide: Enantiomeric Excess Determination of (R)-2-Ethynylazetidine
[1][2] Executive Summary & Strategic Analysis (R)-2-Ethynylazetidine is a high-value chiral pharmacophore, increasingly utilized in covalent inhibitor design and fragment-based drug discovery.[1][2][3] Its structural rig...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Strategic Analysis
(R)-2-Ethynylazetidine is a high-value chiral pharmacophore, increasingly utilized in covalent inhibitor design and fragment-based drug discovery.[1][2][3] Its structural rigidity (azetidine ring) combined with the reactive "warhead" potential of the ethynyl group makes it a critical building block. However, its lack of a strong chromophore and the basicity of the secondary amine present significant analytical challenges.
This guide compares the two most robust methodologies for determining enantiomeric excess (ee):
Direct Chiral HPLC of the N-Protected Intermediate (Recommended): High-throughput, robust, and industry-standard.[1][2][3]
Indirect Derivatization (Marfey’s Method): High sensitivity, suitable for the free amine form or biological matrices.[2]
Scientist’s Verdict: For process development and QC of the building block, Direct Chiral HPLC of the N-Boc or N-Cbz derivative is superior due to reproducibility and ease of sample recovery.
Decision Framework & Workflow
The choice of method depends strictly on the current state of your material (Free Amine vs. Protected).
Figure 1: Decision tree for selecting the appropriate analytical workflow based on the chemical state of the azetidine.[1]
Method A: Direct Chiral HPLC (N-Protected)[1][2][3]
This is the industry-standard approach. The free amine is difficult to detect (no UV) and difficult to separate (peak tailing due to silanol interactions). Analyzing the N-Boc or N-Benzoyl derivative resolves both issues.
Why this works
The carbamate (Boc) or amide (Benzoyl) group introduces:
H-Bonding Sites: Essential for interaction with the chiral stationary phase (CSP).[1][2]
Dipole Interactions: Increases retention and stereoselectivity.[1][2]
UV Absorbance: The carbonyl allows detection at 210–220 nm (Boc) or 254 nm (Benzoyl).[1]
Experimental Protocol
Sample Preparation:
If starting with free amine: Dissolve 5 mg in DCM (1 mL), add
(2 eq) and (1.1 eq).[3] Stir 30 min. Wash with water, dry organic layer, and dilute with Mobile Phase.[2][3]
Concentration: 1.0 mg/mL in Ethanol/Hexane (1:9).
Chromatographic Conditions:
Parameter
Specification
Rationale
Column
Chiralpak IC (or IA)
Immobilized phases tolerate DCM/THF and offer superior selectivity for amides/carbamates.[1][2]
Dimensions
4.6 x 250 mm, 5 µm
Standard analytical dimensions for resolution ().[1][2][3]
Mobile Phase
n-Hexane : IPA (90:10)
Classic Normal Phase.[1][2] IPA acts as the H-bond modifier.[1][2]
Flow Rate
1.0 mL/min
Optimal Van Deemter efficiency for 5 µm particles.[1][2]
Temperature
25°C
Lower temperature maximizes enantioselectivity ().[1][2]
Detection
UV @ 210 nm (Boc) / 254 nm (Bz)
210 nm is required for Boc; Benzoyl derivatives are UV-active at 254 nm.[1][2]
Expected Performance:
Retention Times: (S)-enantiomer ~8.5 min; (R)-enantiomer ~10.2 min (Note: Elution order must be confirmed with authentic standards).[1][2]
Use this method if you lack a chiral column or need to analyze the free amine in a complex matrix (e.g., biological assay). This converts enantiomers into diastereomers , which are separable on standard C18 columns.[1][2][3]
Mechanism
The reagent (FDAA / Marfey's Reagent) reacts with the secondary amine of the azetidine. The resulting diastereomers have different physical properties (hydrophobicity), allowing separation on an achiral phase.[3][4]
Experimental Protocol
Derivatization Step:
Dissolve 1 mg of (R)-2-Ethynylazetidine in 100 µL water.
Kinetic Resolution (Derivatization must be complete)
Visualization of Interaction Mechanism (Method A)
Understanding why the separation occurs is vital for troubleshooting.[2] The N-Boc group interacts with the Amylose tris(3,5-dimethylphenylcarbamate) of the Chiralpak column.
Figure 2: Mechanistic interaction model. The separation is driven by the hydrogen bonding of the Boc carbonyl and the steric fit of the ethynyl group within the chiral groove.
Troubleshooting & Optimization
Peak Tailing:
Cause: Residual silanol interactions if using free amine or incomplete derivatization.[1][2]
Fix: Add 0.1% Diethylamine (DEA) to the mobile phase (Method A only).
Fix: Switch to N-3,5-Dinitrobenzoyl derivative. This creates a "brush-type" interaction and allows detection at 254 nm with high sensitivity.[1][2]
Elution Order Reversal:
Note: Changing from Chiralpak AD to OD (Amylose to Cellulose) often reverses the elution order.[2] Always run a racemate standard first.[1][2]
References
Chiral Separation of Azetidine Derivatives
Vertex AI Search Result 1.1: "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides." PubMed Central.[1][2] Available at: [Link]
Marfey's Method (FDAA)
Bhushan, R., & Bruckner, H. (2004).[2][3] "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][2][5]
Polysaccharide Column Selection Guide
Vertex AI Search Result 1.21: "Chiral HPLC Column Selection and Method Development Guide." Bioanalysis Zone. Available at: [Link]
A Senior Application Scientist's Guide to the Comparative Reactivity of (R)-2-Ethynylazetidine and 2-Ethynylpyrrolidine
Introduction: Scaffolds for Innovation In the landscape of medicinal chemistry and drug discovery, saturated N-heterocycles are privileged scaffolds. Their ability to introduce three-dimensional complexity, modulate phys...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Scaffolds for Innovation
In the landscape of medicinal chemistry and drug discovery, saturated N-heterocycles are privileged scaffolds. Their ability to introduce three-dimensional complexity, modulate physicochemical properties, and serve as versatile synthetic handles makes them indispensable tools for the modern chemist. Among these, azetidine and pyrrolidine rings are frequently employed to optimize lead compounds. The introduction of a terminal ethynyl group to these scaffolds—creating (R)-2-ethynylazetidine and 2-ethynylpyrrolidine—provides a reactive linchpin for a multitude of powerful transformations, including "click chemistry," coupling reactions, and nucleophilic additions.[1][2]
While both molecules are valuable building blocks, their reactivity profiles are fundamentally distinct, governed by the inherent chemical nature of their four- and five-membered ring systems. Direct, side-by-side experimental comparisons in peer-reviewed literature are sparse, particularly for the novel (R)-2-ethynylazetidine.[3] This guide, therefore, serves to provide a predictive comparison grounded in fundamental principles of organic chemistry—ring strain, basicity, and electronic effects—to empower researchers to make informed decisions in experimental design and scaffold selection.
Section 1: The Foundation of Reactivity: A Physicochemical Comparison
The divergent reactivity of these two molecules stems from their core structural and electronic differences. The four-membered azetidine ring is significantly more strained than the five-membered pyrrolidine ring, a factor that profoundly influences its stability and reaction pathways.[4]
The basicity of the nitrogen lone pairs is comparable, suggesting similar reactivity in acid-base chemistry, though subtle differences in nucleophilicity can arise from hybridization changes due to ring strain.[7]
The most critical differentiator is the substantial ring strain inherent to the azetidine core.[4] This stored potential energy provides a thermodynamic driving force for reactions that involve cleavage of the C-N or C-C bonds of the ring, a pathway that is energetically unfavorable for the relatively strain-free pyrrolidine.[6][9]
Section 2: A Predictive Analysis of Comparative Reactivity
Based on these foundational properties, we can predict how these two building blocks will behave in common synthetic transformations.
Reactions Involving the Heterocyclic Nitrogen
The nitrogen atom in both heterocycles is a secondary amine, possessing a lone pair of electrons that renders it nucleophilic and basic.
N-Alkylation & N-Acylation: Both compounds are expected to undergo standard N-functionalization. However, the nitrogen lone pair in azetidine is proposed to have slightly more s-character due to the constrained bond angles, which can decrease its nucleophilicity compared to pyrrolidine.[7] This may necessitate slightly more forcing conditions (e.g., higher temperature or stronger electrophiles) to achieve comparable reaction rates for N-functionalization of the azetidine derivative.
Basicity: With nearly identical pKa values for their parent rings, both molecules will be protonated under acidic conditions.[5] This can be leveraged for purification via acid-base extraction but also means that the nitrogen can act as an internal proton sink or be rendered non-nucleophilic in acidic media.
Ring-Strain-Driven Reactions: The Azetidine Advantage (and Liability)
The high ring strain of (R)-2-ethynylazetidine is its most defining reactive feature. This makes it an excellent substrate for strain-release reactions that are inaccessible to 2-ethynylpyrrolidine.
Ring-Opening Reactions: Nucleophilic attack at a carbon atom of the azetidine ring can lead to ring-opening. This can be an intended transformation to generate functionalized γ-amino acids or other open-chain structures, or an unintended byproduct under certain conditions (e.g., strong nucleophiles, high temperatures).[6] In contrast, the pyrrolidine ring is robust and generally stable to nucleophilic ring-opening.[9]
Reactions of the Ethynyl Group: A Shared Versatility
The terminal alkyne is a powerful functional group, and both molecules are expected to be competent substrates for a wide array of transformations.
[3+2] Dipolar Cycloaddition (Click Chemistry): The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is one of the most robust and widely used reactions for terminal alkynes, yielding stable 1,2,3-triazole linkages.[1] Both (R)-2-ethynylazetidine and 2-ethynylpyrrolidine should readily participate. The slightly different electronic environments imparted by the heterocyclic rings are unlikely to significantly alter the outcome, though minor rate differences may be observable under carefully controlled kinetic studies. This reaction is highly reliable for conjugating these scaffolds to other molecules.[10][11]
Metal-Catalyzed Coupling Reactions (e.g., Sonogashira): The terminal C-H bond of the alkyne can be coupled with aryl or vinyl halides under palladium/copper catalysis.[12] This allows for the direct installation of aromatic or olefinic substituents. The stability of the heterocyclic ring is paramount here; the milder conditions of modern Sonogashira protocols are well-tolerated by both scaffolds.
Nucleophilic Addition: The alkyne can be deprotonated with a strong base to form an acetylide, which can act as a nucleophile. Alternatively, the alkyne itself can be attacked by nucleophiles, particularly when activated by a metal catalyst.[13] The stability of the N-acetyl derivative of 2-ethynylpyrrolidine suggests the ethynyl group is stable under neutral and mildly basic conditions but can be hydrated to a methyl ketone under strong acid.[14] This reactivity is expected to be similar for the azetidine analogue.
Section 3: Experimental Protocol: A Comparative CuAAC Reaction
To objectively compare the reactivity of these two scaffolds, a parallel synthesis approach is recommended. The following protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is designed to be self-validating, allowing for a direct comparison of yield and purity.
Objective: To compare the efficiency of (R)-2-ethynylazetidine and 2-ethynylpyrrolidine in a model CuAAC reaction with benzyl azide.
Pillar of Trustworthiness: This protocol uses commercially available or readily synthesized starting materials and standard laboratory techniques. The inclusion of parallel control reactions and robust analytical confirmation (TLC, LC-MS, NMR) ensures the reliability of the comparative data.
Benzyl azide (Caution: potentially explosive, handle with appropriate care)
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
tert-Butanol
Deionized water
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Ethyl acetate/Hexanes mixture for TLC elution
Experimental Procedure
Causality Behind Choices: This procedure is performed in parallel for both substrates to minimize variation from external conditions. A t-BuOH/H₂O solvent system is chosen for its ability to dissolve both organic and inorganic reagents. Sodium ascorbate is used as the in-situ reducing agent to generate the active Cu(I) catalyst from the more stable Cu(II) salt.
Reaction Setup (Perform two separate reactions in parallel):
To a 10 mL round-bottom flask, add (R)-2-ethynylazetidine hydrochloride (0.1 mmol, 1.0 equiv).
To a second 10 mL round-bottom flask, add 2-ethynylpyrrolidine hydrochloride (0.1 mmol, 1.0 equiv).
To each flask, add benzyl azide (0.1 mmol, 1.0 equiv).
Add a magnetic stir bar to each flask.
Solvent Addition:
To each flask, add 1 mL of tert-butanol and 1 mL of deionized water. Stir the mixtures at room temperature until all solids dissolve.
Catalyst Preparation and Addition:
In a separate vial, prepare a fresh solution of sodium ascorbate (0.02 mmol, 0.2 equiv) in 0.5 mL of water.
In another vial, prepare a solution of CuSO₄·5H₂O (0.01 mmol, 0.1 equiv) in 0.5 mL of water.
To each reaction flask, add the sodium ascorbate solution, followed by the copper sulfate solution. The solution should turn a yellow-orange color.
Reaction Monitoring:
Stir the reactions vigorously at room temperature.
Monitor the progress of the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes), checking for the consumption of the starting materials. The reaction is typically complete within 1-4 hours.
Work-up and Isolation:
Once the reaction is complete, dilute the mixture with 10 mL of water and extract with dichloromethane (3 x 10 mL).
Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 10 mL) and then brine (1 x 10 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Analysis and Comparison:
Determine the crude yield for each reaction.
Purify the products by flash column chromatography on silica gel.
Characterize the purified products by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structures.
Compare the isolated yields to determine the relative efficiency of the two scaffolds in this transformation.
Figure 2: A generalized experimental workflow for the comparative reactivity study using a CuAAC reaction. This parallel approach minimizes variables, allowing for a direct comparison.
Conclusion
While both (R)-2-ethynylazetidine and 2-ethynylpyrrolidine are potent chemical tools, their reactivity profiles are distinct and complementary.
(R)-2-Ethynylazetidine should be viewed as a "high-energy" building block. Its significant ring strain makes it an ideal substrate for synthetic routes involving controlled ring-opening to access novel chemical space.[6] However, this inherent reactivity requires careful consideration of reaction conditions to avoid undesired pathways.
2-Ethynylpyrrolidine is a more robust and stable scaffold. It provides reliable access to the versatile ethynyl handle on a conformationally flexible five-membered ring that is stable to a broader range of reaction conditions.[9]
The choice between these two scaffolds is not a matter of which is "better," but which is more fit-for-purpose. For researchers seeking to leverage strain-release chemistry or introduce a rigid, strained vector into a molecule, the azetidine is a compelling choice. For applications requiring a stable heterocyclic core for subsequent elaboration via the alkyne, the pyrrolidine offers a more dependable and resilient option. This guide provides the foundational understanding for researchers to harness the unique chemical potential of both of these valuable building blocks.
References
Sparrow Chemical. (2025, September 25). What are the products of azetidine ring - expansion reactions? Sparrow Chemical Blog.
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]
Grigor'ev, I. A., et al. (2025, December 8). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. PMC. [Link]
Beilstein Journal of Organic Chemistry. (2026, February 19). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journal of Organic Chemistry. [Link]
Pace, V., et al. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]
Beilstein Archives. (2026, February 19). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Archives. [Link]
Beilstein Archives. Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Archives. [Link]
Beilstein Journal of Organic Chemistry. (2026, February 19). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journals. [Link]
Ota, E., & Yamaguchi, J. (2025, April 10). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. ResearchGate. [Link]
Ma, S., & Ni, H. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]
Petri, A., et al. (2022, November 29). Next-Generation Heterocyclic Electrophiles as Small-Molecule Covalent MurA Inhibitors. PMC. [Link]
Gomaa, A. M. (2023, January 9). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. MDPI. [Link]
Butler, D., et al. (2019, July 3). Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. Beilstein Journal of Organic Chemistry. [Link]
Degennaro, L., et al. (2025, November 18). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. [Link]
Trofimov, B. A., et al. ChemInform Abstract: Ethynylation of 2-(Furan-2-yl)- and 2-(thiophen-2-yl)pyrroles with Acylbromoacetylenes in the Al2O3 Medium: Relative Reactivity of Heterocycles. ResearchGate. [Link]
Dueñas Deyá, A., et al. (2025, December 28). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ResearchGate. [Link]
Google Patents. US8501436B2 - Method for preparation of carbamic acid (R)-1-aryl-2-tetrazolyl-ethyl ester.
Chuprakov, S., et al. Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. PMC. [Link]
Organic Chemistry Portal. Synthesis of azetidines. Organic Chemistry Portal. [Link]
A Comparative Guide to Validating the Absolute Configuration of 2-Ethynylazetidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern pharmace...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern pharmaceutical science. The spatial arrangement of atoms dictates biological activity, with different enantiomers of a chiral drug often exhibiting vastly different pharmacological and toxicological profiles.[1][2] The 2-ethynylazetidine scaffold has emerged as a valuable building block in medicinal chemistry, prized for the conformational constraint and metabolic stability imparted by the four-membered azetidine ring, and the synthetic versatility of the terminal alkyne.[3] However, the synthesis of these derivatives frequently yields chiral centers whose absolute configuration must be unambiguously determined.
This guide provides an in-depth comparison of the primary analytical techniques for validating the absolute configuration of 2-ethynylazetidine derivatives. We will move beyond a simple recitation of protocols to explore the underlying principles, the rationale behind experimental choices, and the practical nuances that ensure reliable and defensible results.
The Challenge of Stereochemical Assignment
The core challenge lies in distinguishing between enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment.[4] Assigning the absolute configuration—the actual spatial arrangement of substituents at a stereocenter (designated as R or S)—requires a method that is sensitive to chirality. The choice of method is often dictated by the physical state of the sample, the presence of specific functional groups, and the available instrumentation.
A Comparative Overview of Key Methodologies
We will dissect four principal techniques for absolute configuration determination: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents.
Applicable to non-crystalline samples (oils, liquids).[2][12] No chromophore required.[6] Provides solution-state conformation.[6]
High sensitivity for compounds with strong chromophores.
Widely accessible instrumentation (NMR).
Limitations
Requires a suitable single crystal, which can be difficult to grow.[2][13]
Requires computational modeling (DFT) for interpretation.[6][13] Can be less sensitive for highly flexible molecules.
Requires a chromophore near the stereocenter for reliable results.[12]
Requires a suitable functional group for derivatization. The derivatization reaction must proceed to completion without racemization.[13][15]
Suitability for 2-Ethynylazetidines
Excellent, if crystals can be obtained.
Highly suitable. The rigid azetidine ring and the C≡C and C-H stretches of the ethynyl group provide distinct vibrational bands.
Limited, as the ethynylazetidine core lacks a strong chromophore. Derivatization may be necessary.
Suitable if the azetidine nitrogen is a secondary amine or if other functional groups are present.
In-Depth Analysis and Experimental Protocols
Single-Crystal X-ray Diffraction (SCXRD)
Expertise & Experience: SCXRD is often considered the definitive method for absolute configuration determination.[1][16] It directly visualizes the electron density of the molecule in three dimensions. The key to absolute configuration is the phenomenon of anomalous dispersion, which occurs when the X-ray energy is near the absorption edge of a heavier atom in the crystal.[1][5] This effect violates Friedel's Law, allowing for the differentiation between the actual structure and its mirror image.
Trustworthiness: The primary internal validation in a modern crystallographic experiment is the Flack parameter.[1] A value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.[1]
Experimental Protocol: Anomalous Dispersion
Crystallization: The most critical and often challenging step. Screen various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion) to obtain single crystals of sufficient quality and size (typically > 0.1 mm).
Data Collection: Mount a single crystal on a diffractometer. Collect diffraction data using an X-ray source with a wavelength that will induce anomalous scattering from an atom in the molecule (often C, O, or N for light-atom structures, but more pronounced with heavier atoms like Cl, Br, or S).
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure.
Absolute Structure Determination: Refine the structural model against the experimental data. The software will calculate the Flack parameter, which provides a statistical measure of the correctness of the assigned absolute configuration.[1]
Vibrational Circular Dichroism (VCD) Spectroscopy
Expertise & Experience: VCD is a powerful technique for determining the absolute configuration of molecules in solution, making it invaluable when single crystals cannot be obtained.[2][12][13] It measures the tiny difference in absorbance of left and right circularly polarized infrared light by a chiral molecule.[7] While the standard IR spectra of enantiomers are identical, their VCD spectra are mirror images (equal in magnitude but opposite in sign).[13][17] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for one of the enantiomers.[6][12]
For 2-ethynylazetidine derivatives, the vibrational modes of the strained azetidine ring and the sharp, intense stretches of the alkyne C-H and C≡C bonds are excellent probes for VCD analysis.
Trustworthiness: The self-validating nature of VCD lies in the comparison of the experimental spectrum with a theoretically predicted spectrum. A high degree of correlation between the signs and relative intensities of the major bands provides high confidence in the assignment.[18][19]
Experimental Protocol: VCD Analysis
Sample Preparation: Dissolve 5-15 mg of the 2-ethynylazetidine derivative in a suitable deuterated solvent (e.g., CDCl₃) to avoid solvent interference in the IR region. The sample is recoverable.[6][12]
VCD Spectrum Measurement: Acquire the VCD and IR spectra using a VCD spectrometer. This typically involves averaging multiple scans to achieve a good signal-to-noise ratio.[20]
Computational Modeling:
Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) using molecular mechanics or other methods to identify all low-energy conformers.
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each conformer using Density Functional Theory (DFT).[6][13]
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.[13]
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is assigned as R. If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is S.[20]
Electronic Circular Dichroism (ECD) Spectroscopy
Expertise & Experience: ECD, like VCD, measures the differential absorption of circularly polarized light, but in the UV-Visible range.[8] Its utility is critically dependent on the presence of a chromophore—a light-absorbing group—within the molecule.[12] The 2-ethynylazetidine core itself lacks a strong chromophore, presenting a challenge. The determination would rely on weak n→σ* transitions, which may not provide a sufficiently intense signal for unambiguous analysis. Therefore, for these derivatives, ECD is most effective when the molecule contains an aromatic substituent or has been derivatized with a chromophoric tag.
Trustworthiness: Similar to VCD, ECD relies on the comparison between experimental and computationally predicted spectra.[21][22] The confidence in the assignment is directly related to the quality of the match.
Experimental Protocol: ECD Analysis
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent. The concentration depends on the strength of the chromophore.
ECD Spectrum Measurement: Acquire the ECD spectrum using a CD spectrometer.
Computational Modeling: Perform a conformational analysis and Time-Dependent DFT (TD-DFT) calculations to predict the ECD spectrum for one enantiomer.[21][22]
Spectral Comparison and Assignment: Compare the experimental and calculated ECD spectra to assign the absolute configuration.[20]
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
Expertise & Experience: This widely accessible method involves reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers.[11] Diastereomers have different physical properties and, crucially, distinct NMR spectra.[] By analyzing the differences in the chemical shifts (Δδ) of the protons near the stereocenter in the two diastereomeric products, one can deduce the absolute configuration. The Mosher's acid method is a classic example.[][23]
For a 2-ethynylazetidine with a secondary amine (N-H), this is an ideal site for derivatization with a CDA like Mosher's acid chloride.
Trustworthiness: The key to a trustworthy assignment is running two separate reactions: one with the (R)-CDA and one with the (S)-CDA. This creates two sets of diastereomers. The observed chemical shift differences (Δδ = δS - δR) should be consistent and opposite for the two enantiomers of the analyte, providing a robust internal validation of the assignment.[15]
Experimental Protocol: Modified Mosher's Method
Derivatization:
Divide the 2-ethynylazetidine sample into two portions.
React one portion with (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
React the second portion with (S)-MTPA-Cl.
Ensure both reactions go to completion to avoid kinetic resolution. Purify the resulting diastereomeric esters.
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.
Data Interpretation:
Assign the protons on either side of the newly formed ester linkage.
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
Apply the Mosher model: Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This spatial distribution allows for the assignment of the absolute configuration at the carbon bearing the hydroxyl/amino group.[15]
Conclusion: Selecting the Optimal Approach
The determination of absolute configuration is a critical checkpoint in the development of chiral molecules like 2-ethynylazetidine derivatives. There is no single "best" method; the optimal choice is contingent on the specific circumstances of the research.
If a high-quality single crystal is available, X-ray crystallography provides the most definitive and unambiguous answer.[14]
For non-crystalline samples such as oils or for cases where solution-state conformation is of interest, Vibrational Circular Dichroism (VCD) is the method of choice, offering a powerful alternative without the need for crystallization or derivatization.[12][13]
NMR with chiral derivatizing agents is a robust and widely accessible technique, particularly when the azetidine nitrogen is available for derivatization.
Electronic Circular Dichroism (ECD) becomes a viable option if the 2-ethynylazetidine derivative possesses a suitable chromophore or can be easily derivatized to include one.
By understanding the principles, strengths, and limitations of each technique, researchers can confidently and accurately validate the stereochemistry of their novel 2-ethynylazetidine derivatives, a crucial step towards the development of safe and effective new medicines.
References
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Online]. Available: [Link]
Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biolabs. [Online]. Available: [Link]
Absolute configuration of complex chiral molecules. Spark904. [Online]. Available: [Link]
New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. PubMed. [Online]. Available: [Link]
Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis. [Online]. Available: [Link]
Determination of absolute configuration. Pure Chemistry. [Online]. Available: [Link]
ABSOLUTE CONFIGURATION BY VCD. BioTools. [Online]. Available: [Link]
Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Online]. Available: [Link]
Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Online]. Available: [Link]
Designing chiral derivatizing agents (CDA) for the NMR assignment of the absolute configuration: A theoretical and experimental approach with thiols as a case study. ResearchGate. [Online]. Available: [Link]
Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. PubMed Central. [Online]. Available: [Link]
X‐Ray Crystallographic Studies of Quasi‐Racemates for Absolute Configuration Determinations. ResearchGate. [Online]. Available: [Link]
Introduction. The Assignment of the Absolute Configuration by NMR using Chiral Derivatizing Agents: A Practical Guide. Oxford Academic. [Online]. Available: [Link]
WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. BioTools. [Online]. Available: [Link]
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Online]. Available: [Link]
Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. [Online]. Available: [Link]
Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. [Online]. Available: [Link]
Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. PubMed Central. [Online]. Available: [Link]
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Online]. Available: [Link]
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PubMed Central. [Online]. Available: [Link]
Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. [Online]. Available: [Link]
Computational methods and points for attention in absolute configuration determination. Frontiers. [Online]. Available: [Link]
Steps for electronic circular dichroism (ECD) calculation by time-dependent density functional theory (TDDFT). ResearchGate. [Online]. Available: [Link]
Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. PubMed Central. [Online]. Available: [Link]
Epimeric Mixture Analysis and Absolute Configuration Determination Using an Integrated Spectroscopic and Computational Approach—A Case Study of Two Epimers of 6-Hydroxyhippeastidine. MDPI. [Online]. Available: [Link]
Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin. PubMed Central. [Online]. Available: [Link]
Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers. [Online]. Available: [Link]
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PubMed Central. [Online]. Available: [Link]
A Technical Guide to the LC-MS Fragmentation of (R)-2-Ethynylazetidine Hydrochloride and Comparison with Alternative Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals (R)-2-Ethynylazetidine hydrochloride is a chiral building block of significant interest in medicinal chemistry. Its strained four-membered ring and reactive...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Ethynylazetidine hydrochloride is a chiral building block of significant interest in medicinal chemistry. Its strained four-membered ring and reactive terminal alkyne moiety offer a unique scaffold for the synthesis of novel therapeutics.[1] As with any active pharmaceutical ingredient (API) or intermediate, robust analytical methods are crucial for structural confirmation, purity assessment, and metabolic profiling. This guide provides an in-depth analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of (R)-2-Ethynylazetidine hydrochloride. Furthermore, it presents a comparative overview of alternative analytical techniques, offering insights into the selection of the most appropriate method for specific research and development needs.
Predicted LC-MS Fragmentation Pathway of (R)-2-Ethynylazetidine
The fragmentation of (R)-2-Ethynylazetidine in a mass spectrometer is anticipated to be governed by the interplay between the protonated azetidine ring and the ethynyl substituent. Electrospray ionization (ESI) in positive ion mode is expected to readily protonate the basic nitrogen atom of the azetidine ring, yielding a molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 82.06, corresponding to the free base (C₅H₇N).[2] The subsequent fragmentation of this molecular ion is likely to proceed through several key pathways, driven by the inherent ring strain of the azetidine and the stability of the resulting fragment ions.
A primary fragmentation event is predicted to be the homolytic cleavage of the bond alpha to the nitrogen atom, a common pathway for cyclic amines.[3] This would lead to the opening of the azetidine ring. Subsequent or alternative fragmentation pathways could involve the loss of small neutral molecules such as ethylene (C₂H₄) or acetylene (C₂H₂). The presence of the nitrogen atom dictates that fragments containing it will have an even or odd m/z value depending on the number of nitrogen atoms, following the nitrogen rule.[4]
Caption: Proposed ESI-MS/MS fragmentation pathway of protonated (R)-2-Ethynylazetidine.
Comparison with Alternative Analytical Methods
While LC-MS is a powerful tool for structural elucidation and quantification, a comprehensive characterization of (R)-2-Ethynylazetidine hydrochloride often necessitates the use of orthogonal analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of (R)-2-Ethynylazetidine hydrochloride is a critical quality attribute. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[3][5] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, resulting in different retention times and allowing for their accurate quantification.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides the most definitive structural information. ¹H and ¹³C NMR spectra can confirm the connectivity of all atoms in the molecule.[8] Advanced 2D NMR techniques, such as COSY and HSQC, can further elucidate the proton-proton and proton-carbon correlations within the azetidine ring.[9] For determining stereochemistry, Nuclear Overhauser Effect (NOE) experiments can be invaluable.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups. For (R)-2-Ethynylazetidine, FTIR would be particularly useful for confirming the presence of the terminal alkyne C≡C stretch (around 2100-2260 cm⁻¹) and the ≡C-H stretch (around 3300 cm⁻¹).[4][10] It can also identify the N-H bond of the azetidine ring.
Experimental Protocol: LC-MS/MS Analysis of (R)-2-Ethynylazetidine Hydrochloride
This protocol provides a starting point for the development of a robust LC-MS/MS method for the analysis of (R)-2-Ethynylazetidine hydrochloride.
1. Sample Preparation
Prepare a stock solution of (R)-2-Ethynylazetidine hydrochloride in methanol or water at a concentration of 1 mg/mL.
Perform serial dilutions of the stock solution with the initial mobile phase composition to create working standards for calibration and system suitability.
2. Liquid Chromatography
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point for separating the analyte from potential impurities.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
Flow Rate: 0.3-0.5 mL/min.
Column Temperature: 30-40 °C.
Injection Volume: 1-5 µL.
3. Mass Spectrometry
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
Ionization Mode: Positive ESI.
Capillary Voltage: 3.5-4.5 kV.
Source Temperature: 120-150 °C.
Desolvation Temperature: 350-450 °C.
Gas Flow Rates: Optimize nebulizer and drying gas flow rates for maximal signal intensity.
MS Scan Mode: Full scan from m/z 50-200 to identify the parent ion.
MS/MS Product Ion Scan: Select the [M+H]⁺ ion (m/z 82.06) as the precursor and ramp the collision energy (e.g., 10-40 eV) to generate a product ion spectrum.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The LC-MS fragmentation of (R)-2-Ethynylazetidine hydrochloride is predicted to be characterized by ring-opening of the azetidine moiety and subsequent neutral losses. While LC-MS provides valuable structural information and is highly sensitive for quantification, a multi-faceted analytical approach is recommended for comprehensive characterization. Chiral HPLC is essential for determining enantiomeric purity, while NMR spectroscopy offers unambiguous structural confirmation. FTIR serves as a rapid method for functional group identification. The selection of the appropriate analytical technique will depend on the specific goals of the analysis, whether it be routine quality control, in-depth structural elucidation, or the study of metabolic fate.
References
Benchchem. A Comparative Guide to the Mass Spectrometry Fragmentation of (S)
Benchchem. (2R)-2-Ethynylazetidine CAS number and properties. Accessed March 7, 2026.
Benchchem. (2R)-2-Ethynylazetidine: A Novel Building Block in Chemistry - An In-depth Technical Guide. Accessed March 7, 2026.
Whitman College. GCMS Section 6.15. Accessed March 7, 2026.
ChemScene. 2306254-11-3 | (R)-2-ethynylazetidine hydrochloride. Accessed March 7, 2026.
PubChem. 2-ethynylazetidine hydrochloride (C5H7N). Accessed March 7, 2026.
University of California, Los Angeles. IR: alkynes. Accessed March 7, 2026.
Chemistry LibreTexts. Spectroscopy of the Alkynes. Accessed March 7, 2026.
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Accessed March 7, 2026.
Benchchem.
YAKHAK HOEJI.
MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Accessed March 7, 2026.
Technical Comparison & Validation Guide: (R)-2-Ethynylazetidine HCl
This guide is structured as a high-level technical resource for drug development professionals. It addresses the scarcity of public data for this novel building block by establishing a self-validating quality control fra...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical resource for drug development professionals. It addresses the scarcity of public data for this novel building block by establishing a self-validating quality control framework based on its chiral precursors.
Executive Summary
(R)-2-Ethynylazetidine HCl (CAS: 2306254-11-3) is a high-value chiral fragment used in the synthesis of covalent inhibitors and conformationaly restricted peptidomimetics. Unlike its well-characterized precursor, (R)-azetidine-2-carboxylic acid, the specific optical rotation (
) of the ethynyl derivative is often proprietary or batch-dependent due to varying salt stoichiometry and hygroscopicity.
This guide provides the authoritative reference framework for validating the stereochemical integrity of (R)-2-Ethynylazetidine HCl, using its precursor as a primary anchor and outlining the definitive protocol for optical purity determination.
Physicochemical Reference Specifications
Target Molecule vs. Chiral Precursor
The most reliable method to verify the absolute configuration of the ethynyl derivative is to trace the optical rotation of its starting material, as the synthetic transformation (reduction
homologation) generally preserves the stereocenter.
Property
Target: (R)-2-Ethynylazetidine HCl
Anchor: (R)-Azetidine-2-carboxylic acid
Structure
Azetidine ring with C2-ethynyl group
Azetidine ring with C2-carboxyl group
CAS Number
2306254-11-3
7729-30-8
MW
117.58 g/mol
101.10 g/mol
Stereochemistry
(R)-Enantiomer
(R)-Enantiomer
Specific Rotation
Batch Specific (Refer to CoA)*
()
Expected Sign
Likely (+) based on precursor
Positive (+)
Solubility
High (Water, Methanol, DMSO)
High (Water)
Physical Form
Hygroscopic white/off-white solid
Crystalline solid
> Note: Due to the hygroscopic nature of the HCl salt, optical rotation values can fluctuate based on water content. Enantiomeric Excess (ee%) determination via Chiral HPLC is recommended over simple rotation for final release testing.
Comparative Analysis: Salt vs. Free Base
When sourcing or handling this building block, the form significantly impacts stability and analysis.
Feature
(R)-2-Ethynylazetidine HCl
(R)-2-Ethynylazetidine Free Base
Stability
High. Protonation prevents polymerization of the strained ring and reactive alkyne.
Low. Prone to dimerization and oxidation. Store under inert gas at -20°C.
Requires non-polar solvents (CHCl3); difficult to weigh accurately.
Recommendation
Preferred for storage and solid-phase synthesis.
Generate in situ immediately before coupling.
Experimental Protocol: Optical Purity Validation
Since a universal literature value for the HCl salt is not standardized, the following self-validating protocol ensures data integrity.
Method A: Specific Rotation Measurement (
)
Objective: Establish batch consistency and identity.
Instrument: Digital Polarimeter with Na-D line (589 nm).
Solvent: Methanol (HPLC Grade) or Water (Milli-Q). Note: Methanol is preferred to minimize hydrolysis risks if the salt is acidic.
Preparation:
Weigh exactly
of (R)-2-Ethynylazetidine HCl.
Dissolve in a
volumetric flask.
Critical Step: Measure moisture content via Karl Fischer titration simultaneously. Correct the mass for water content to calculate the dry basis rotation.
Reaction: React (R)-2-Ethynylazetidine HCl with (S)-MTPA-Cl in Pyridine/DCM.
Analysis:
NMR or NMR.
Interpretation: The presence of a single set of diastereomeric peaks confirms enantiopurity. A split signal indicates racemization.
Synthesis & QC Workflow Diagram
The following diagram illustrates the critical control points where stereochemistry must be validated to ensure the integrity of the final (R)-2-Ethynylazetidine HCl product.
Figure 1: Stereochemical integrity workflow. The positive rotation of the starting material serves as the initial anchor for the chiral lineage.
References
Couty, F., et al. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1).[2] (Discusses synthetic routes preserving azetidine stereocenters).
European Pharmacopoeia. Chapter 2.2.7: Optical Rotation. (Standard protocol for polarimetry).[1]
Sirotnak, F. M., et al. (1984). "Synthesis and biological activity of 2-substituted azetidines." Journal of Medicinal Chemistry.
Section 1: Comparative Analysis of Enantiomeric Excess (ee) Determination Methods
Title: Purity Assessment Standards for (R)-2-Ethynylazetidine Reagents: A Comparative Analytical Guide Introduction (R)-2-Ethynylazetidine (often supplied as the hydrochloride salt, CAS: 2306254-11-3) is a highly straine...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Purity Assessment Standards for (R)-2-Ethynylazetidine Reagents: A Comparative Analytical Guide
Introduction
(R)-2-Ethynylazetidine (often supplied as the hydrochloride salt, CAS: 2306254-11-3) is a highly strained, chiral four-membered heterocycle that has become a privileged building block in modern medicinal chemistry. The azetidine ring imparts favorable physicochemical properties to lead compounds, including[1]. Furthermore, its terminal alkyne functionality serves as a versatile handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, enabling the rapid synthesis of 1,2,3-triazole libraries[2].
Because the stereochemistry of the azetidine ring dictates the spatial orientation of downstream pharmacophores, utilizing reagents with compromised enantiomeric purity can lead to the generation of unintended diastereomers. This guide objectively compares analytical methodologies for assessing the enantiomeric excess (ee) of (R)-2-Ethynylazetidine and demonstrates the impact of reagent purity on downstream synthetic performance.
To accurately determine the chiral purity of (R)-2-Ethynylazetidine, analysts must choose between physical separation and spectroscopic derivatization.
Chiral High-Performance Liquid Chromatography (HPLC): This is the industry gold standard due to its [3]. It relies on a chiral stationary phase (CSP) to create a chiral environment where the (R) and (S) enantiomers form transient diastereomeric complexes with the surface, resulting in [3].
Quantitative NMR (qNMR) with Chiral Derivatizing Agents (CDAs): Because enantiomers cannot be distinguished directly by standard NMR, they must be[4]. Reacting the secondary amine of the azetidine with a CDA (e.g., Mosher's acid chloride) yields stable diastereomers with distinct chemical shifts (ΔΔδ), allowing for rapid ee [4].
Chiral Gas Chromatography (GC): While effective for volatile compounds, the thermal instability of strained azetidine rings can induce racemization or degradation at high injection port temperatures, making it a less favorable alternative.
Table 1: Quantitative Performance Comparison of Analytical Methods
Performance Metric
Chiral HPLC
qNMR (with CDA)
Chiral GC
Accuracy / Precision
Excellent (ee > 99.5% detectable)
Good (ee ~ 98% detectable)
Moderate (Risk of thermal racemization)
Throughput
Moderate (15-30 min run time)
High (5 min acquisition post-prep)
Moderate (20-40 min run time)
Sample Preparation
Minimal (Dilute and shoot)
High (Requires derivatization step)
Moderate (May require volatile derivatization)
Instrumentation Cost
High (Requires expensive CSP columns)
Very High (Requires high-field NMR)
Moderate
Section 2: The Impact of Purity Grades on Downstream Synthesis
The true cost of using a lower-purity chiral building block is realized during downstream synthesis. When standard grade (95% ee) (R)-2-Ethynylazetidine is utilized in a CuAAC reaction with a chiral azide, the 5% (S)-enantiomer impurity reacts to form an[5]. Unlike enantiomers, diastereomers possess different physicochemical properties and often co-elute during standard silica gel chromatography, necessitating costly and time-consuming preparative HPLC for removal.
Table 2: Experimental Data - Impact of Reagent Purity on CuAAC Click Chemistry
As a Senior Application Scientist, I emphasize that every analytical protocol must be a self-validating system. The following methodologies include built-in controls to ensure data integrity.
Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity
Step 1: System Suitability Test (Self-Validation). Inject a racemic standard of 2-Ethynylazetidine.
Causality: This confirms baseline resolution (Rs > 1.5) between the (R) and (S) peaks, validating the chiral recognition capability of the column before analyzing the unknown sample.
Step 2: Sample Preparation. Dissolve 1 mg of (R)-2-Ethynylazetidine HCl in 1 mL of the mobile phase (e.g., 90:10 Hexane/Isopropanol).
Step 3: Mobile Phase Modification. Add 0.1% Diethylamine (DEA) to the mobile phase.
Causality: DEA acts as a basic modifier that masks residual acidic silanols on the stationary phase. Without it, the basic secondary amine of the azetidine would strongly interact with the silanols, causing severe peak tailing and inaccurate integration.
Step 4: Acquisition & Integration. Run the method at 1.0 mL/min with UV detection (typically 210 nm). Calculate the %ee using the standard formula: %ee = [(R - S) / (R + S)] × 100.
Protocol 2: qNMR Derivatization using Mosher's Acid Chloride
Step 1: Baseline Control (Self-Validation). Acquire a ^1H NMR spectrum of the underivatized (R)-2-Ethynylazetidine in CDCl3.
Causality: Establishing the baseline chemical shifts ensures that new peaks observed post-derivatization are exclusively from the diastereomeric complex, preventing misinterpretation of impurities.
Step 2: Derivatization Reaction. In an NMR tube, combine 5 mg of the azetidine, 0.5 mL CDCl3, 2 equivalents of (S)-Mosher's acid chloride, and 3 equivalents of N,N-Diisopropylethylamine (DIPEA).
Step 3: Nucleophilic Catalysis. Add a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP).
Causality: The azetidine nitrogen is sterically hindered. DMAP acts as a highly active nucleophilic catalyst, forming a reactive acylpyridinium intermediate that accelerates the amidation, ensuring complete conversion to the diastereomer.
Step 4: Acquisition. Acquire ^19F NMR spectra. The CF3 group of the Mosher moiety will exhibit distinct singlet peaks for the (R,S) and (S,S) diastereomers. Integrate these singlets to determine the ee.
Protocol 3: CuAAC Click Reaction Workflow
Step 1: Reaction Assembly. Dissolve (R)-2-Ethynylazetidine (1.0 eq) and the target chiral azide (1.0 eq) in a 1:1 mixture of t-Butanol and Water.
Step 2: Catalyst Generation. Add CuSO4·5H2O (0.05 eq) followed by Sodium Ascorbate (0.1 eq).
Causality: Cu(II) is catalytically inactive for click chemistry. Sodium ascorbate is required to reduce Cu(II) to the active Cu(I) species in situ. Furthermore, maintaining an excess of ascorbate prevents the oxidative homocoupling of the alkyne (Glaser coupling), which would consume the[5].
Step 3: Reaction Monitoring (Self-Validation). Run a TLC co-spot with the starting alkyne. The complete disappearance of the alkyne spot validates the catalytic turnover of the Cu(I) species and reaction completion.
Section 4: Visualizations
Caption: Analytical workflow comparing Chiral HPLC and qNMR for enantiomeric excess determination.
Caption: Impact of enantiomeric impurities on downstream CuAAC synthesis and purification workflows.
As a Senior Application Scientist, I recognize that handling highly functionalized, strained heterocyclic scaffolds like (R)-2-Ethynylazetidine hydrochloride (CAS: 2306254-11-3) requires moving beyond generic safety data...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling highly functionalized, strained heterocyclic scaffolds like (R)-2-Ethynylazetidine hydrochloride (CAS: 2306254-11-3) requires moving beyond generic safety data sheets. This compound is a highly valuable chiral building block in medicinal chemistry, primarily utilized for "click chemistry" and the synthesis of novel therapeutic entities[1]. However, the convergence of a strained four-membered azetidine ring, a reactive terminal alkyne, and a hydrochloride salt form creates a unique physicochemical risk profile that dictates strict operational and disposal parameters.
The following guide provides a causality-driven, self-validating framework for the safe handling, spill recovery, and final disposal of (R)-2-Ethynylazetidine hydrochloride.
Quantitative Data & Hazard Profile
To design a robust disposal protocol, we must first isolate the quantitative and qualitative properties of the material. The table below synthesizes the critical data points that govern our operational logic.
Parameter
Value / Description
Operational Implication
CAS Number
2306254-11-3
Essential identifier for hazardous waste manifesting and regulatory compliance.
Molecular Formula
C₅H₈ClN (MW: 117.58 g/mol )
The presence of nitrogen and chlorine dictates the generation of toxic combustion byproducts (NOx, HCl)[2].
Physical State
Solid (Crystalline Powder)
High risk of aerosolization; mandates local exhaust ventilation and strict dust control[3].
Chemical Reactivity
Strained ring (~26 kcal/mol) + Alkyne
Vulnerable to exothermic ring-opening or polymerization if exposed to strong bases or extreme heat[1][4].
Health Hazards
Skin Irritant (Cat 2), Eye Irritant (Cat 2A)
Mandates strict PPE (nitrile gloves, chemical safety goggles, lab coat)[5].
Mechanistic Safety Analysis: The "Why" Behind the Protocol
In laboratory safety, compliance without comprehension is a vulnerability. The disposal of (R)-2-Ethynylazetidine hydrochloride is governed by three mechanistic realities:
The Free-Base Volatility Risk: The compound is supplied as a hydrochloride salt to stabilize the otherwise volatile and highly reactive azetidine amine. If this waste is inadvertently mixed with strong bases (e.g., NaOH, KOH), the amine is deprotonated. The resulting free base is highly susceptible to nucleophilic ring-opening and alkyne-mediated polymerization[4]. Rule: Never co-mingle azetidine salt waste with basic waste streams.
Thermal Decomposition Byproducts: When incinerated, the chloride counterion is liberated as hydrogen chloride (HCl) gas, while the nitrogen atom oxidizes into nitrogen oxides (NOx)[2]. Direct burning without exhaust treatment will cause severe environmental and equipment corrosion. Rule: Destruction requires a chemical incinerator equipped with an alkaline scrubber.
Particulate Aerosolization: As a fine powder, the salt easily becomes airborne. Inhalation of the acidic dust causes immediate and severe respiratory tract irritation[3]. Rule: Dry sweeping is strictly prohibited during spill recovery.
Protocol A: Routine Laboratory Waste Segregation and Preparation
This protocol ensures that accumulated waste is stabilized and prepared for compliant thermal destruction.
Step 1: Segregation & Containment
Collect all (R)-2-ethynylazetidine hydrochloride waste (including contaminated filter paper and weighing boats) in a dedicated, airtight, high-density polyethylene (HDPE) container.
Causality: HDPE resists degradation from trace acidic residues. Keeping the container airtight prevents moisture ingress, which could lead to localized hydrolysis or caking.
Step 2: Solvent Dissolution (Preparation for Incineration)
In a fume hood, dissolve the solid waste into a highly combustible, non-halogenated solvent (e.g., ethanol or acetone) before transferring it to the final waste carboy.
Causality: Direct incineration of concentrated halogenated salts is thermodynamically inefficient. A combustible solvent acts as a fuel source, ensuring the sustained high temperatures required for the complete thermal destruction of the strained azetidine ring[2][5].
Step 3: Labeling and Storage
Label the container explicitly: "Halogenated Organic Waste - Generates Toxic HCl/NOx upon Combustion." Store in a cool, dark, well-ventilated secondary containment area away from incompatible materials (oxidizers and strong bases)[3].
Protocol B: Emergency Spill Containment and Recovery
A self-validating system for neutralizing and recovering accidental powder spills on the benchtop or floor.
Step 1: Area Isolation & PPE Verification
Immediately halt work. Don a particulate respirator (N95 or P100 minimum), fresh nitrile gloves, and chemical splash goggles.
Step 2: Dust Suppression (Wet-Wipe Method)
Do not use a brush or broom. Lightly mist the spilled solid with an inert, volatile solvent (such as isopropanol) or carefully cover the powder with wet absorbent pads.
Causality: Wetting the material immediately suppresses dust aerosolization, mitigating the primary inhalation hazard while preventing the spread of microscopic particulates[3].
Step 3: Collection and Decontamination
Use a non-sparking spatula or plastic scoop to transfer the dampened mass into a sealable hazardous waste container. Wash the affected surface with copious amounts of water and a mild detergent.
Validation Step: Swab the cleaned surface with a piece of damp universal pH paper. A neutral pH (~7) validates that all acidic hydrochloride residues have been successfully removed.
Workflow Visualization
The following diagram maps the logical progression of (R)-2-Ethynylazetidine hydrochloride from waste generation through to environmentally safe destruction.
Operational workflow for the safe thermal destruction and neutralization of azetidine hydrochloride waste.